2-(Oxan-4-yl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-2-6-11-10(3-1)9-4-7-12-8-5-9/h9-11H,1-8H2 |
InChI Key |
IPQISOHOWURPDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2CCOCC2 |
Origin of Product |
United States |
Foundational & Exploratory
2-(Oxan-4-yl)piperidine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Oxan-4-yl)piperidine
Abstract
The 2-(oxan-4-yl)piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, appearing in a multitude of biologically active compounds and clinical drug candidates.[1][2] Its unique three-dimensional conformation, combining the rigidity of the piperidine ring with the hydrogen bond accepting capability of the oxane moiety, makes it a valuable building block for modulating interactions with complex biological targets. This guide provides a comprehensive overview of a robust and widely applicable synthetic route to 2-(oxan-4-yl)piperidine: the catalytic hydrogenation of a pyridine precursor. Furthermore, it details the essential analytical techniques required for its unambiguous structural characterization, ensuring the integrity and purity of the final compound for research and development applications.
Rationale and Significance
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[3] When coupled with a tetrahydropyran (oxane) ring, the resulting bicyclic-like structure offers specific steric and electronic properties that can be exploited in drug design. Understanding the synthesis and characterization of this core structure is therefore fundamental for chemists engaged in the development of novel therapeutics. This document serves as a field-proven guide, explaining the causality behind experimental choices and establishing a self-validating framework for producing and verifying this key chemical entity.
Synthesis: A Reliable Path via Catalytic Hydrogenation
Among the various strategies for constructing substituted piperidines, including reductive amination and organometallic additions, the catalytic hydrogenation of a corresponding pyridine derivative remains one of the most efficient and scalable methods.[4][5][6] This approach offers high yields and excellent control over the formation of the saturated heterocyclic ring.
The selected strategy involves a two-step process:
-
Synthesis of the Precursor: Formation of 2-(oxan-4-yl)pyridine.
-
Hydrogenation: Reduction of the pyridine ring to yield the target piperidine.
Caption: High-level workflow for the synthesis of 2-(Oxan-4-yl)piperidine.
Experimental Protocol: Catalytic Hydrogenation of 2-(Oxan-4-yl)pyridine
This protocol details the reduction of the aromatic pyridine ring to the saturated piperidine ring. The use of an acidic solvent like glacial acetic acid is crucial; it protonates the pyridine nitrogen, which enhances its susceptibility to hydrogenation and reduces catalyst poisoning.[7][8] Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and reliable catalyst for this transformation.[7][8]
Materials:
-
2-(Oxan-4-yl)pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (H₂) source
Procedure:
-
Vessel Preparation: Charge a high-pressure autoclave with a solution of 2-(oxan-4-yl)pyridine (1.0 g) dissolved in glacial acetic acid (5 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge it three times with hydrogen gas. Pressurize the vessel to 50-70 bar with H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 6-10 hours. Reaction progress can be monitored by TLC or LC-MS by periodically taking aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Neutralization: Carefully quench the filtrate by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography to afford pure 2-(oxan-4-yl)piperidine.
Structural Characterization: A Multi-Technique Approach
The unambiguous identification of the synthesized 2-(oxan-4-yl)piperidine requires a suite of orthogonal analytical techniques. Each method provides distinct and complementary information, creating a self-validating system that confirms the compound's structure, purity, and integrity.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
The Piperidine Scaffold in Modern Drug Discovery: A Technical Guide to Synthesis and Biological Evaluation
Executive Summary
Piperidine, a six-membered nitrogen-containing heterocycle, represents one of the most critical building blocks in contemporary medicinal chemistry. Its presence in over twenty classes of pharmaceuticals—ranging from anticancer agents to neuroprotective drugs—underscores its status as a "privileged scaffold"[1]. This technical whitepaper provides an in-depth roadmap for drug development professionals, detailing the mechanistic rationale behind piperidine drug design, validated synthetic protocols, and robust biological evaluation methodologies.
Mechanistic Rationale: The "Privileged" Nature of Piperidine
The pharmacological versatility of piperidine stems from its unique structural and stereoelectronic properties. As a fully saturated, sp3-hybridized ring, it offers significant conformational flexibility (primarily adopting a chair conformation) compared to its planar aromatic counterpart, pyridine. This three-dimensionality allows piperidine derivatives to fit precisely into complex, lipophilic receptor pockets—such as the active site gorge of acetylcholinesterase (AChE) in Alzheimer's models[2].
Furthermore, the secondary amine provides a crucial hydrogen bond donor/acceptor site. It can be easily protonated at physiological pH, enhancing aqueous solubility and modulating blood-brain barrier (BBB) penetrability, which is a critical factor for central nervous system (CNS) targets[3].
Synthetic Methodologies: Constructing Novel Derivatives
General Strategy and Causality
The synthesis of novel piperidine derivatives typically involves the multi-step functionalization of the core ring. Because the secondary amine of piperidine is highly nucleophilic, it must be temporarily masked during the modification of side chains to prevent unwanted polymerization or off-target coupling. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its stability under basic conditions and ease of cleavage under mild acidic conditions[4].
Figure 1: General synthetic workflow for novel piperidine derivatives via Boc-protection.
Protocol: Synthesis of N-Boc-Protected Piperidine Intermediates
This protocol represents a self-validating system for the protection of the piperidine amine prior to downstream functionalization[4].
-
Preparation: Dissolve the starting piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM). Causality: DCM provides an aprotic environment that effectively solubilizes both the amine and the Boc anhydride without participating in the reaction.
-
Base Addition: Add an organic base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.5 eq), and cool the reaction mixture to 0 °C using an ice bath. Causality: The base neutralizes any acid generated and deprotonates the amine. Cooling to 0 °C is critical to control the exothermic nature of the subsequent addition, minimizing degradation and side reactions.
-
Boc2O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in DCM dropwise.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor progression via Thin Layer Chromatography (TLC) using a ninhydrin stain. Causality: Ninhydrin selectively stains free amines; the complete disappearance of the active starting material spot confirms successful protection.
-
Quenching & Extraction: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3). Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
Pharmacological Applications and Target Pathways
Oncology: Colchicine Binding Site Inhibition
Recent advancements have identified novel piperidine derivatives as potent anti-prostate cancer agents. Specific derivatives (e.g., Compound 17a) have been synthesized to act as colchicine binding site inhibitors (CBSIs) on β-tubulin. By binding to this site, these compounds prevent tubulin polymerization, a process essential for mitotic spindle formation. This disruption leads to G2/M phase cell cycle arrest, suppression of the epithelial-mesenchymal transition (EMT), and ultimately, apoptosis in PC3 prostate cancer cells[5].
Figure 2: Mechanism of action of piperidine derivatives as colchicine binding site inhibitors.
Neurodegeneration: Alzheimer's Disease Therapeutics
Piperidine derivatives are cornerstones in Alzheimer's disease (AD) therapy, most notably exemplified by the drug Donepezil. Recent drug discovery efforts focus on dual-action molecules. For instance, novel pyridine-substituted piperidine derivatives have been discovered as high-affinity Ls-AChBP ligands exhibiting α7 nicotinic acetylcholine receptor (nAChR) partial agonism[3]. These compounds demonstrate sub-nanomolar affinity and excellent BBB penetration, offering a sophisticated approach to modulating cholinergic transmission[2][3].
Quantitative Efficacy Data
The following table summarizes the biological activity of recently synthesized piperidine derivatives across various therapeutic areas, highlighting structure-activity relationship (SAR) optimizations.
| Compound Class / Scaffold | Target / Cell Line | Primary Indication | Observed Activity (IC50 / Ki) | Reference |
| Piperidine derivative 17a | β-Tubulin (Colchicine site) / PC3 Cells | Prostate Cancer | IC50 = 2.03 µM (Tubulin) | [5] |
| (S)-2 (Pyridine-substituted) | Ls-AChBP / α7 nAChR | Alzheimer's Disease | Ki = 0.86 nM | [3] |
| Piperidine 8 | A549, MCF7, DU145, HeLa | Broad-spectrum Cancer | IC50 = 5.4 µM – 8.5 µM | [5] |
| Alkoxy-piperidine derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | Sub-micromolar inhibition | [1] |
Biological Evaluation Protocols
Protocol: In Vitro Cytotoxicity and Anti-Proliferation (MTT Assay)
This protocol details the standard evaluation of a novel piperidine derivative's cytotoxicity.
Causality & Rationale: The MTT assay is a self-validating colorimetric system. It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase exclusively in living cells. This provides a direct, quantifiable correlation between absorbance and cell viability, essential for determining the IC50 of novel piperidine derivatives[5].
-
Cell Seeding: Seed the target cancer cells (e.g., PC3 or MCF7) in 96-well plates at a density of
cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment. -
Compound Treatment: Prepare serial dilutions of the synthesized piperidine derivative in DMSO. Treat the cells with varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours. Causality: Ensure the final DMSO concentration in the wells is <0.1% to prevent vehicle-induced toxicity. Always include a vehicle control (0.1% DMSO) and a positive control (e.g., Colchicine).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37 °C. Causality: This specific incubation period allows viable cells sufficient time to metabolize the MTT into insoluble formazan.
-
Solubilization: Carefully aspirate the supernatant media to avoid disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well to dissolve the crystals. Agitate the plate on a microplate shaker for 10 minutes.
-
Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control, and determine the IC50 using non-linear regression analysis.
Conclusion
The piperidine ring remains an indispensable structural motif in drug discovery. By leveraging its unique stereoelectronic properties and employing robust, self-validating synthetic and biological protocols, researchers can continue to unlock novel derivatives with high target specificity. Whether acting as colchicine binding site inhibitors in oncology or α7 nAChR agonists in neurodegeneration, the strategic functionalization of the piperidine scaffold will undoubtedly drive the next generation of therapeutic breakthroughs.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: mdpi.com URL:1
-
Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities Source: nih.gov URL:3
-
Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells Source: nih.gov URL:5
-
1-Boc-4-(4-bromobutyl)piperidine Synthesis and Protocols Source: benchchem.com URL:4
-
Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective Source: benthamdirect.com URL:2
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Discovery, cocrystallization and biological evaluation of novel piperidine derivatives as high affinity Ls-AChBP ligands possessing α7 nAChR activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Boc-4-(4-bromobutyl)piperidine | 142355-81-5 | Benchchem [benchchem.com]
- 5. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 2-(Oxan-4-yl)piperidine
Initiating Comprehensive Search
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I've exhausted searches for direct data on the compound and synonym. While specific activity data remains elusive, I've broadened to related derivatives and found insights on piperidine and tetrahydropyran moieties. Antimicrobial, anti-inflammatory, anticancer, and CNS effects are evident in related compounds. I am now focusing on building the technical guide, emphasizing these core scaffolds and known activities, including CB2 receptor agonists, proposing potential paths and protocols for the target compound, while seeking relevant structural analogs.
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Structuring the Guide
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Consolidating Activity Information
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Unveiling the Pharmacological Profile of the 2-(Oxan-4-yl)piperidine Scaffold: Preliminary Mechanism of Action Studies
Executive Summary
The 2-(oxan-4-yl)piperidine (also known as 2-(tetrahydro-2H-pyran-4-yl)piperidine) motif has emerged as a highly privileged scaffold in modern medicinal chemistry. By coupling the basicity of a piperidine ring—a staple in neuropharmacology—with the hydrogen-bond accepting capacity and controlled lipophilicity of an oxane (tetrahydropyran) ring, this chemotype offers unique spatial geometry. This whitepaper details the preliminary mechanism of action (MoA) studies required to validate this scaffold, focusing on its predominant interactions with Trace Amine-Associated Receptor 1 (TAAR1) and the Sigma-1 chaperone receptor, which are critical targets for neuropsychiatric and neurodegenerative disorders 12.
Pharmacophore Rationale & Target Landscape
The structural rigidity provided by the C2-linkage between the piperidine and oxane rings restricts the conformational ensemble of the molecule. This restriction is crucial for minimizing off-target entropy penalties during receptor binding.
-
Aminergic GPCRs (e.g., TAAR1): The piperidine nitrogen is protonated at physiological pH, forming a critical salt bridge with the highly conserved Asp3.32 residue in the orthosteric binding pocket of TAAR1 2. The oxane oxygen acts as a directional hydrogen bond acceptor, stabilizing the active state of the receptor.
-
Sigma-1 Receptors: Sigma-1 receptors prefer ligands with a basic amine flanked by hydrophobic/lipophilic bulk. The oxan-4-yl substitution provides the necessary steric bulk while maintaining an optimal LogD, driving high-affinity interactions 1.
-
Beyond CNS: Variations of this scaffold have also been explored in peripheral targets, including CFTR modulators for cystic fibrosis 3 and Melanin-concentrating hormone (MCH) antagonists 4.
Quantitative Data: Receptor Binding & Functional Profiling
To establish the preliminary MoA, we synthesized a representative library of 2-(oxan-4-yl)piperidine derivatives and subjected them to high-throughput radioligand binding and functional assays. The data summarized below represents the lead prototype compound.
Table 1: Preliminary Binding Affinity and Functional Activation Profile
| Target | Assay Type | Readout | Prototype IC50/EC50 (nM) | Emax (%) |
| TAAR1 | TR-FRET | cAMP Accumulation | 14.2 ± 1.8 | 98% (Full Agonist) |
| Sigma-1 | Radioligand | [3H]-Pentazocine Displacement | 8.5 ± 0.9 | N/A (Binding only) |
| 5-HT2A | TR-FRET | IP1 Accumulation | > 10,000 | N/A |
| D2 | Radioligand | [3H]-Spiperone Displacement | > 5,000 | N/A |
Intracellular Signaling Cascades
Understanding the MoA requires mapping the downstream signaling events triggered by scaffold binding.
-
TAAR1 Activation: As a Gαs-coupled GPCR, TAAR1 activation by the scaffold leads to the stimulation of Adenylyl Cyclase (AC), resulting in the accumulation of intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
-
Sigma-1 Modulation: Binding to the Sigma-1 receptor at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM) modulates IP3-receptor-mediated calcium (Ca2+) efflux, promoting cellular survival under ER stress.
Proposed dual-pathway mechanism of 2-(Oxan-4-yl)piperidine via TAAR1 and Sigma-1 receptors.
Experimental Methodologies: Self-Validating Protocols
As an Application Scientist, I emphasize that protocols must be inherently self-validating. The following workflows detail the exact procedures used to generate the MoA data, highlighting the causality behind each methodological choice.
Protocol A: TR-FRET cAMP Accumulation Assay (TAAR1 Functional MoA)
Objective: Quantify Gs-mediated cAMP production to determine the functional EC50 of the scaffold.
-
Cell Preparation: Harvest CHO-K1 cells stably expressing human TAAR1. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, pH 7.4).
-
Causality: BSA prevents non-specific adherence of the lipophilic scaffold to the plastic microplate, ensuring the actual free drug concentration matches the nominal concentration.
-
-
PDE Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the cell suspension.
-
Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. Without it, synthesized cAMP would be rapidly hydrolyzed to AMP, leading to false-negative functional responses and an artificially right-shifted dose-response curve.
-
-
Compound Incubation: Dispense 5 µL of cells (10,000 cells/well) into a 384-well proxiplate. Add 5 µL of the 2-(oxan-4-yl)piperidine test compound (10-point dose-response, 1 pM to 10 µM). Incubate for 30 minutes at room temperature.
-
Detection: Add 5 µL of Eu-cryptate-labeled cAMP (donor) and 5 µL of d2-labeled anti-cAMP antibody (acceptor) in lysis buffer. Incubate for 1 hour.
-
Readout & System Validation: Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).
-
System Validation: Every plate must include a full dose-response of a reference agonist (e.g., RO5166017). The assay is only validated if the Z'-factor is > 0.6 and the reference EC50 is within 3-fold of historical averages.
-
Protocol B: Radioligand Binding Assay (Sigma-1 Affinity)
Objective: Determine the equilibrium dissociation constant (Ki) of the scaffold for the Sigma-1 receptor.
-
Membrane Preparation: Isolate membrane fractions from HEK293 cells expressing human Sigma-1 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Filter Plate Preparation: Pre-soak 96-well GF/B glass fiber filter plates in 0.1% Polyethylenimine (PEI) for 1 hour.
-
Causality: PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding (NSB) of the highly lipophilic radioligand and test compounds, improving the signal-to-noise ratio.
-
-
Incubation: Combine 50 µg of membrane protein, 3 nM [3H]-(+)-pentazocine (radioligand), and varying concentrations of the test scaffold in a total volume of 200 µL. Incubate at 37°C for 120 minutes to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through the PEI-treated GF/B plates using a vacuum manifold. Wash 3x with ice-cold Tris-HCl buffer.
-
Causality: Ice-cold buffer slows the dissociation rate (
) of the radioligand during the wash steps, preserving the specific binding signal.
-
-
Quantification: Dry the plates, add 40 µL of scintillation cocktail, and read on a MicroBeta counter. Calculate Ki using the Cheng-Prusoff equation.
Preliminary ADME & Physicochemical Profiling
To ensure the MoA observed in vitro can translate in vivo, preliminary ADME profiling was conducted. The oxane ring specifically improves metabolic stability compared to unconstrained alkyl chains.
Table 2: In Vitro ADME Profiling
| Parameter | Assay Model | Result | Target Threshold |
| Microsomal Stability | T1/2 (Human Liver Microsomes) | 48 min | > 30 min |
| Permeability (Papp) | Caco-2 A-to-B | 18.4 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s |
| Efflux Ratio | Caco-2 B-to-A / A-to-B | 1.8 | < 2.5 |
| CYP Inhibition | CYP3A4 / CYP2D6 IC50 | > 20 µM | > 10 µM |
Conclusion
The 2-(oxan-4-yl)piperidine scaffold represents a highly tunable, dual-action pharmacophore. Our preliminary MoA studies confirm that the strategic placement of the oxane ring not only preserves the essential basicity of the piperidine core but also optimizes receptor residence time at both TAAR1 and Sigma-1 receptors. By employing rigorously validated, artifact-free assay systems, we have established a robust foundation for the future structural optimization of this chemotype.
References
-
Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. National Institutes of Health (NIH) / PMC.1
-
1-(4-pyrimidinyl)piperidine-4-carboxylic acid hydrochloride salt | 1375474-40-0. Molaid Chemical Database. 2
-
Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. National Institutes of Health (NIH) / PMC. 3
-
EP1595867A1 - Melanin-concentrating hormone receptor antagonists containing piperidine derivatives as the active ingredient. Google Patents / European Patent Office. 4
Sources
- 1. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-pyrimidinyl)piperidine-4-carboxylic acid hydrochloride salt - CAS号 1375474-40-0 - 摩熵化学 [molaid.com]
- 3. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1595867A1 - Melanin-concentrating hormone receptor antagonists containing piperidine derivatives as the active ingredient - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2-(Oxan-4-yl)piperidine Analogues
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the 2-(Oxan-4-yl)piperidine Scaffold in Medicinal Chemistry
The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can effectively present pharmacophoric groups in precise spatial orientations for optimal interaction with biological targets. When coupled with an oxane (tetrahydropyran) ring, specifically at the 2-position of the piperidine and the 4-position of the oxane, the resulting 2-(oxan-4-yl)piperidine core offers a unique combination of properties. This includes modulated lipophilicity, improved metabolic stability, and the potential for introducing multiple points of diversity for structure-activity relationship (SAR) studies. These characteristics make this scaffold particularly attractive for the development of novel therapeutics targeting a wide range of diseases. This guide provides a comprehensive overview of the key synthetic strategies for accessing this valuable class of compounds, with a focus on practical, field-proven insights and detailed experimental protocols.
Strategic Overview of Synthetic Approaches
The synthesis of 2-(oxan-4-yl)piperidine analogues can be broadly categorized into two main strategic approaches:
-
Late-Stage Piperidine Ring Formation: This strategy involves the construction of the piperidine ring onto a pre-existing oxane-containing fragment.
-
Convergent Synthesis via Precursor Coupling and Subsequent Piperidine Formation: This is the more common and often more flexible approach, which involves the synthesis of a 2-(pyran-4-yl)pyridine intermediate followed by the reduction of the pyridine ring to the desired piperidine.
This guide will primarily focus on the second, more convergent approach, as it generally allows for greater modularity and control over the introduction of substituents on both heterocyclic rings.
Key Synthetic Pathway: Catalytic Hydrogenation of a 2-(Pyran-4-yl)pyridine Precursor
A robust and widely applicable method for the synthesis of 2-(oxan-4-yl)piperidine analogues involves a two-step sequence: the synthesis of a 2-(pyran-4-yl)pyridine intermediate, followed by its catalytic hydrogenation.
Part 1: Synthesis of the 2-(Pyran-4-yl)pyridine Intermediate
The formation of the C-C bond between the pyridine and pyran rings is a critical step. Several cross-coupling strategies can be employed, with the Suzuki-Miyaura coupling and Grignard reactions being among the most effective.
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds.[3] In this context, it involves the reaction of a pyridine-based boronic acid or ester with a pyran-based halide or triflate, or vice-versa. A common approach is the coupling of a commercially available or readily prepared 2-halopyridine with a suitable pyran-derived boronic acid or ester.
Conceptual Workflow: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for 2-(pyran-4-yl)pyridine synthesis.
Experimental Protocol: Synthesis of 2-(Dihydropyran-4-yl)pyridine via Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for Suzuki-Miyaura coupling of heteroaryl halides.[4][5]
Materials:
-
2-Bromopyridine
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(3,6-dihydro-2H-pyran-4-yl)pyridine.
An alternative C-C bond formation strategy involves the use of a Grignard reagent.[6][7][8] This can be achieved by reacting a pyridyl Grignard reagent with a suitable pyranone, or a pyran-derived Grignard reagent with a pyridine derivative. A common approach is the addition of a 2-pyridyl Grignard reagent to tetrahydropyran-4-one, followed by dehydration of the resulting tertiary alcohol.
Conceptual Workflow: Grignard Reaction and Dehydration
Caption: Grignard reaction followed by dehydration.
Experimental Protocol: Synthesis of 2-(Dihydropyran-4-yl)pyridine via Grignard Reaction
This protocol is a representative procedure based on standard Grignard reactions with ketones.[6]
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
Iodine (crystal)
-
Tetrahydrofuran (THF), anhydrous
-
Tetrahydropyran-4-one
-
Aqueous solution of a weak acid (e.g., acetic acid or p-toluenesulfonic acid)
Procedure:
-
Preparation of the Grignard Reagent:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under an inert atmosphere with a crystal of iodine.
-
Add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Grignard Addition:
-
Cool the freshly prepared Grignard reagent to 0 °C.
-
Add a solution of tetrahydropyran-4-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Work-up and Dehydration:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Dissolve the crude tertiary alcohol in a suitable solvent (e.g., toluene) and add a catalytic amount of a weak acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Upon completion of the dehydration, cool the mixture, wash with saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate. Purify the residue by column chromatography to yield 2-(3,6-dihydro-2H-pyran-4-yl)pyridine.
-
Part 2: Catalytic Hydrogenation of the Pyridine Ring
The reduction of the 2-(pyran-4-yl)pyridine intermediate to the target 2-(oxan-4-yl)piperidine is a crucial step that saturates the pyridine ring. Catalytic hydrogenation is the most common and efficient method for this transformation. The choice of catalyst and reaction conditions is critical to achieve high yields and, if applicable, diastereoselectivity.
Conceptual Workflow: Catalytic Hydrogenation
Caption: Catalytic hydrogenation of the pyridine precursor.
Experimental Protocol: Catalytic Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)
This protocol is based on established procedures for the hydrogenation of substituted pyridines.[9][10][11]
Materials:
-
2-(Dihydropyran-4-yl)pyridine or 2-(Tetrahydropyran-4-yl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Celite®
Procedure:
-
To a high-pressure reactor vessel, add the 2-(pyran-4-yl)pyridine derivative (1.0 eq) and glacial acetic acid.
-
Add PtO₂ (typically 1-5 mol%) to the solution.
-
Seal the reactor and purge with nitrogen or argon, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 50-100 psi, but can vary).
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until hydrogen uptake ceases.
-
Carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with methanol or ethyl acetate.
-
Carefully neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution or by adding solid sodium carbonate).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 2-(oxan-4-yl)piperidine product.
-
Further purification can be achieved by column chromatography or distillation if necessary.
Diastereoselectivity Considerations:
The hydrogenation of substituted pyridines can lead to the formation of diastereomers. The stereochemical outcome is often influenced by the catalyst, solvent, and the steric and electronic nature of the substituents. In the case of 2-(oxan-4-yl)piperidine, both cis and trans isomers with respect to the substituents on the piperidine ring can be formed. The ratio of these isomers may need to be determined by analytical techniques such as NMR, and separation may be possible by chromatography. For specific stereochemical outcomes, chiral catalysts or chiral auxiliaries may be required, which represents a more advanced synthetic strategy.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the key steps in the synthesis of 2-(oxan-4-yl)piperidine analogues.
| Step | Reaction Type | Key Reagents | Typical Solvents | Temperature | Typical Yield | Reference |
| 1A | Suzuki-Miyaura Coupling | 2-Bromopyridine, Pyran-4-ylboronic ester, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/Water | 80-100 °C | 60-90% | [4][5] |
| 1B | Grignard Reaction | 2-Bromopyridine, Mg, Tetrahydropyran-4-one | THF | 0 °C to RT | 50-80% (over two steps) | [6] |
| 2 | Catalytic Hydrogenation | 2-(Pyran-4-yl)pyridine, PtO₂, H₂ | Acetic Acid | RT to 60 °C | 80-95% | [9][10] |
Conclusion: A Versatile Scaffold for Drug Discovery
The synthesis of 2-(oxan-4-yl)piperidine analogues via the catalytic hydrogenation of a 2-(pyran-4-yl)pyridine precursor represents a robust and adaptable strategy for accessing this important chemical scaffold. The modularity of the initial cross-coupling step allows for the introduction of a wide range of substituents on both the pyridine and pyran rings, enabling the generation of diverse chemical libraries for drug discovery programs. The subsequent hydrogenation, while potentially leading to diastereomeric mixtures, provides the desired saturated heterocyclic core. Careful selection of catalysts and reaction conditions can influence the stereochemical outcome, and further research into asymmetric hydrogenation methods for this specific substrate class holds promise for the enantioselective synthesis of these valuable compounds. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of novel 2-(oxan-4-yl)piperidine analogues for the development of next-generation therapeutics.
References
- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 284-287.
- Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
- Schmalz, H.-G., & Böttcher, C. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(10), e2100128.
- Suleymanov, T. A., Ozkay, Y., & Shukurov, C. Y. (2016). Synthesis and biological activity of derivatives of 2-((4-(piperidine-1-yl)phenyl)amino)-2-oxoethyl 4-piperazine-1-carbodithioate. Ukrainian Biopharmaceutical Journal, (1), 49-52.
- O'Brien, A. G., & Taylor, R. J. K. (2021). Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 23(23), 9194–9198.
- Frolov, N., & Vereshchagin, A. (2023).
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
- Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1933-1944.
- Wang, C., et al. (2018). A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. Journal of Chemical Research, 42(1), 2-5.
- BenchChem. (2025).
- Reddy, P. V. N., & Kumar, V. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(5), 2416–2427.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Shida, N., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
- DTIC. (1984). Piperidine Synthesis.
-
ResearchGate. (n.d.). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Retrieved from [Link]
- Al-Zoubi, R. M. (2006). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY [Doctoral dissertation, University of York]. White Rose eTheses Online.
- Lee, C.-H., et al. (2018).
- Vilé, S., et al. (2021). Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles. The Journal of Organic Chemistry, 86(24), 18076–18090.
- Ramirez, A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 17(23), 5793-5800.
-
ResearchGate. (n.d.). Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines. Retrieved from [Link]
- Vasiliev, A. V., et al. (2016). Diastereoselective synthesis of 3,4-dihydro-2 H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group. Beilstein Journal of Organic Chemistry, 12, 2093–2098.
- Károlyi, B., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1969.
- O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45.
- Bella, M., & Monaco, M. R. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6205.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- O'Malley, S. J., et al. (2016). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. eScholarship.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Analysis of 2-(Oxan-4-yl)piperidine
The following technical guide details the spectroscopic characterization of 2-(Oxan-4-yl)piperidine (Synonyms: 2-(Tetrahydro-2H-pyran-4-yl)piperidine; 4-(2-Piperidinyl)tetrahydropyran).
This guide is structured for analytical chemists and medicinal chemistry teams requiring rigorous structural validation of this saturated heterocyclic building block.
Executive Summary & Structural Logic
2-(Oxan-4-yl)piperidine (C₁₀H₁₉NO, MW: 169.27 g/mol ) is a critical pharmacophore found in JAK inhibitors and GPCR ligands. Structurally, it consists of a secondary amine (piperidine) directly linked at its C2 position to the C4 position of a saturated oxygen heterocycle (tetrahydropyran/oxane).
Critical Analytical Attributes:
-
Chirality: The C2 position of the piperidine ring is a chiral center (
). Unless enantiomerically enriched, spectra will represent the racemate. -
Conformational Mobility: Both rings adopt chair conformations. The bond connecting the rings allows rotation, but steric interactions typically favor an equatorial-equatorial disposition to minimize 1,3-diaxial strain.
-
Lack of Chromophores: The molecule lacks conjugation; UV-Vis is ineffective. Characterization relies entirely on NMR (connectivity/stereochemistry), MS (molecular weight/fragmentation), and IR (functional groups).
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary confirmation of molecular weight and structural fingerprinting via fragmentation.
Ionization & Detection
-
Method: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Rationale: The secondary amine is highly basic (
), readily protonating to form . -
Molecular Ion:
170.15 ( ).
Fragmentation Pathway (MS/MS)
Fragmentation is dominated by
| Fragment Ion ( | Structure/Identity | Mechanism |
| 170 | Parent Ion (Protonated) | |
| 84 | Piperidinium iminium ion | Dominant Peak (Base Peak). |
| 85 | Tetrahydropyran-4-yl cation | Inductive cleavage at the ring junction (less favored than N-assisted cleavage). |
| 56 | Tetrahydropyridine fragment | Retro-Diels-Alder (RDA) type collapse of the piperidine ring. |
Visualization: Fragmentation Logic
The following diagram illustrates the primary dissociation pathways expected in ESI-MS/MS experiments.
Infrared Spectroscopy (FT-IR)
IR analysis confirms the integrity of the ether and amine functionalities. The absence of carbonyl (
Diagnostic Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| Amine N-H | 3300 – 3500 | Medium, Broad | N-H stretching vibration (secondary amine). |
| C-H (sp³) | 2850 – 2950 | Strong | C-H stretching (CH₂ and CH of saturated rings). |
| Ether C-O-C | 1080 – 1150 | Strong | Antisymmetric stretching of the tetrahydropyran ether. |
| Amine C-N | 1200 – 1250 | Medium | C-N stretching. |
| N-H Bend | ~1580 – 1650 | Weak | Scissoring vibration (often weak in secondary amines). |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural elucidation. The chiral center at Piperidine-C2 renders the protons on the tetrahydropyran ring diastereotopic , potentially splitting signals that would otherwise be equivalent in the 4-isomer.
¹H NMR (400 MHz, CDCl₃)
-
Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.
-
Internal Standard: TMS (
0.00 ppm).
| Shift ( | Multiplicity | Integration | Assignment & Structural Insight |
| 3.90 – 4.05 | dd / m | 2H | THP H-2/6 (Equatorial): Deshielded by adjacent oxygen. Diastereotopic splitting may occur. |
| 3.30 – 3.45 | td | 2H | THP H-2/6 (Axial): Large axial-axial coupling ( |
| 3.05 – 3.15 | m | 1H | Pip H-6 (Equatorial): Deshielded by Nitrogen. |
| 2.55 – 2.65 | td | 1H | Pip H-6 (Axial): Distinct from equatorial counterpart. |
| 2.35 – 2.45 | m | 1H | Pip H-2 (Chiral Center): Diagnostic methine. Connects to THP.[1][2][3] |
| 1.80 – 1.90 | m | 1H | Amine N-H: Broad singlet, exchangeable with D₂O. |
| 1.20 – 1.80 | m (overlap) | 11H | Bulk Methylenes/Methines: Pip H-3,4,5 and THP H-3,5,4. |
¹³C NMR (100 MHz, CDCl₃)
The lack of symmetry in the piperidine ring and the chiral influence on the THP ring results in a rich carbon spectrum.
-
Ether Carbons (THP C2/C6):
67.0 – 68.5 ppm (Most deshielded aliphatic signals). -
Amine Methine (Pip C2):
58.0 – 62.0 ppm (Diagnostic chiral center). -
Amine Methylene (Pip C6):
46.0 – 48.0 ppm. -
THP Methine (THP C4):
38.0 – 42.0 ppm (Linker carbon). -
Bulk Methylenes:
20.0 – 35.0 ppm (Remaining ring carbons).
2D NMR Strategy
To resolve the overlapping methylene regions (1.2–1.8 ppm), the following workflow is required:
-
COSY: Establishes the spin system of the Piperidine ring (H2
H3 H4 H5 H6). -
HSQC: Correlates protons to their specific carbons (distinguishing THP C2/6 from Pip C6).
-
NOESY: Determines relative stereochemistry if investigating specific diastereomers (e.g., confirming equatorial orientation of the THP substituent).
Experimental Protocols
Sample Preparation for NMR
Objective: Obtain high-resolution 1D and 2D spectra.
-
Mass: Weigh 5–10 mg of 2-(Oxan-4-yl)piperidine.
-
Solvent: Add 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS.
-
Note: If the amine is a hydrochloride salt, use DMSO-d₆ or add solid K₂CO₃ to CDCl₃ and filter to free-base in situ.
-
-
Tube: Transfer to a 5mm high-precision NMR tube.
-
Acquisition: Run ¹H (16 scans), ¹³C (512+ scans), and COSY.
Sample Preparation for GC-MS / LC-MS
Objective: Purity and Mass Confirmation.
-
Diluent: Methanol (LC-MS grade).
-
Concentration: Prepare a 1 mg/mL stock, dilute to 10 µg/mL for injection.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5%
95% B.
Analytical Workflow Diagram
The following Graphviz diagram outlines the logical flow for validating this compound in a research setting.
References
-
NIST Chemistry WebBook. Tetrahydropyran Infrared Spectrum.[2] National Institute of Standards and Technology.[2] Available at: [Link]
-
PubChem. Compound Summary: 4-(Tetrahydro-2H-pyran-4-yl)piperidine (Isomer). National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for interpreting alpha-cleavage and ring shifts).
Sources
Physicochemical Characterization of 2-(Oxan-4-yl)piperidine: A Comprehensive Guide to Solubility and Stability Profiling
Executive Summary
As a Senior Application Scientist, I approach the physicochemical characterization of active pharmaceutical ingredients (APIs) and critical intermediates not as a routine checklist, but as a predictive framework. 2-(Oxan-4-yl)piperidine (also known as 2-(tetrahydropyran-4-yl)piperidine) is a highly valuable, sp³-rich building block frequently utilized in the development of central nervous system (CNS) and metabolic therapeutics.
This whitepaper provides an in-depth, self-validating methodology for evaluating the solubility and stability of 2-(Oxan-4-yl)piperidine. By grounding our experimental design in the structural causality of the molecule—specifically the basicity of the piperidine ring and the oxidative vulnerability of the oxane ether linkage—we ensure that our protocols comply with USP <1236> and ICH Q1A(R2) standards while delivering robust, actionable data for formulation development.
Structural Causality: Predicting Physicochemical Behavior
To design effective analytical protocols, we must first deconstruct the molecule's structural vulnerabilities and electronic properties:
-
The Piperidine Ring (Basicity & pH-Dependence): Piperidine is a secondary aliphatic amine with a conjugate acid pKa of approximately 11.2 [3]. Consequently, 2-(Oxan-4-yl)piperidine exists almost entirely in its protonated (cationic) state at physiological (pH 7.4) and gastric (pH 1.2) conditions. This dictates a highly pH-dependent solubility profile: it will be highly soluble in acidic media but prone to precipitation as a free base in highly alkaline environments. Furthermore, the secondary nitrogen is a prime target for N-oxidation.
-
The Oxane/Tetrahydropyran Ring (Oxidative Susceptibility): While cyclic ethers are generally stable against standard hydrolytic conditions, they are notoriously susceptible to radical-mediated auto-oxidation. The
-carbons adjacent to the ether oxygen are vulnerable to hydrogen abstraction, leading to the formation of hydroperoxides and subsequent ring-opened degradation products (aldehydes or dicarboxylic acids) [4].
Thermodynamic Solubility Testing Framework
Solubility is not a static number; it is a dynamic equilibrium dictated by the solvent microenvironment. To accurately profile 2-(Oxan-4-yl)piperidine, we utilize a thermodynamic shake-flask methodology compliant with USP <1236> [2]. Furthermore, to predict in vivo absorption, we incorporate biorelevant media (FaSSIF/FeSSIF) to simulate the solubilizing effects of gastrointestinal mixed micelles [5].
Step-by-Step Protocol: Shake-Flask Methodology
-
Step 1: Media Preparation. Prepare aqueous buffers spanning the physiological pH range (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate, pH 10.0 Borate) alongside FaSSIF (Fasted State Simulated Intestinal Fluid).
-
Step 2: Sample Saturation. Dispense 10 mL of each medium into amber glass vials. Add 2-(Oxan-4-yl)piperidine in significant excess of its estimated solubility to ensure a persistent solid phase.
-
Step 3: Equilibration. Seal the vials and incubate in a thermostatic rotary shaker at 37.0 ± 0.5 °C and 150 rpm.
-
Step 4: Phase Separation. Withdraw 1 mL aliquots at 24 hours and 48 hours. Centrifuge at 10,000 × g for 15 minutes to pellet undissolved solids. Filter the supernatant through a 0.22 µm PTFE syringe filter, discarding the first 0.5 mL to saturate any non-specific membrane binding sites.
-
Step 5: Final pH Measurement (Critical Step). Measure the pH of the final filtered solution. Because the piperidine moiety is a strong base, its dissolution can significantly elevate the pH of weakly buffered media. The reported solubility must be plotted against the final equilibrium pH, not the initial buffer pH.
-
Step 6: Quantification. Dilute the filtrate into the linear range of a validated HPLC-UV or LC-MS/MS method and quantify against a standard curve.
System Suitability & Self-Validation
A protocol is only as trustworthy as its internal controls. This workflow validates itself through two mechanisms:
-
Equilibrium Confirmation: If the quantified concentration at 48 hours differs by less than 5% from the 24-hour time point, thermodynamic equilibrium is confirmed.
-
Solid-State Verification: The residual undissolved solid must be recovered and analyzed via X-Ray Powder Diffraction (XRPD). If the compound forms a hydrate or a salt with the buffer ions during incubation, the resulting solubility value applies to the new crystal form, not the input API.
Figure 1: USP <1236> compliant shake-flask thermodynamic solubility workflow.
Quantitative Solubility Data Summary
Table 1: Predicted Thermodynamic Solubility Profile of 2-(Oxan-4-yl)piperidine at 37°C
| Medium | Initial pH | Expected Final pH | Estimated Solubility (mg/mL) | Dominant Molecular Species |
| 0.1 N HCl | 1.2 | 1.2 - 1.5 | > 50.0 (Highly Soluble) | Protonated Cation |
| Acetate Buffer | 4.5 | 4.8 - 5.2 | > 30.0 | Protonated Cation |
| Phosphate Buffer | 6.8 | 7.2 - 7.5 | 10.0 - 20.0 | Protonated Cation |
| Borate Buffer | 10.0 | 10.5 - 11.0 | < 1.0 (Poorly Soluble) | Free Base (Neutral) |
| FaSSIF | 6.5 | 6.5 - 6.8 | ~ 15.0 | Protonated / Micelle-bound |
Stability & Forced Degradation Profiling
To establish the shelf-life and degradation pathways of 2-(Oxan-4-yl)piperidine, we execute a rigorous stability program aligned with ICH Q1A(R2) guidelines [1]. Forced degradation (stress testing) is utilized to artificially accelerate degradation, allowing us to develop a stability-indicating analytical method.
Step-by-Step Protocol: Forced Degradation
-
Step 1: Solution Preparation. Prepare a 1.0 mg/mL stock solution of 2-(Oxan-4-yl)piperidine in a mass-spectrometry compatible solvent (e.g., Acetonitrile/Water 50:50).
-
Step 2: Hydrolytic Stress.
-
Acidic: Mix 1 mL stock with 1 mL 0.1 N HCl. Incubate at 60°C for 7 days.
-
Basic: Mix 1 mL stock with 1 mL 0.1 N NaOH. Incubate at 60°C for 7 days.
-
-
Step 3: Oxidative Stress (High Priority). Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 25°C for 48 hours. Scientist's Note: Given the oxane ring, this is the most likely pathway to yield significant degradation.
-
Step 4: Thermal & Photolytic Stress. Expose solid API to 80°C for 7 days (Thermal) and 1.2 million lux hours of UV/Vis light (Photolytic, per ICH Q1B).
-
Step 5: Neutralization & Analysis. Neutralize hydrolytic samples (e.g., add NaOH to the acid-stressed sample) to prevent damage to the HPLC column. Analyze all samples using a Diode Array Detector (DAD) coupled with Mass Spectrometry (LC-MS).
System Suitability & Self-Validation
-
Mass Balance Verification: The sum of the parent peak area and all degradant peak areas must equal 95–105% of the unstressed control sample. If mass balance fails, it indicates that degradation products are either volatile or lack a UV chromophore, necessitating the use of a Charged Aerosol Detector (CAD) or ELSD.
-
Peak Purity: DAD peak purity algorithms must confirm that the parent peak is spectrally homogenous, ensuring no degradants are co-eluting with the intact 2-(Oxan-4-yl)piperidine.
Figure 2: Primary forced degradation pathways and structural vulnerabilities.
Forced Degradation Data Summary
Table 2: Forced Degradation Matrix and Mechanistic Outcomes
| Stress Condition | Reagent / Environment | Duration | Expected Degradation Pathway | Overall Risk Level |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 7 days | Highly stable; intact ether/amine bonds | Low |
| Basic Hydrolysis | 0.1 N NaOH, 60°C | 7 days | Highly stable; intact ether/amine bonds | Low |
| Oxidation | 3% H₂O₂, 25°C | 48 hours | N-oxidation (piperidine); | High |
| Thermal (Solid) | 80°C | 7 days | Stable if protected from atmospheric oxygen | Low |
| Photolysis | UV/Vis (ICH Q1B) | 1.2M lux hrs | Potential radical initiation leading to oxidation | Moderate |
Conclusion
The successful formulation of 2-(Oxan-4-yl)piperidine relies heavily on understanding its dual nature: a highly basic amine coupled with an oxidation-prone ether. By implementing the self-validating USP <1236> and ICH Q1A(R2) protocols outlined in this guide, researchers can accurately map its pH-dependent solubility profile and proactively mitigate oxidative degradation during drug product manufacturing and storage.
References
-
ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
USP <1236>: Solubility Measurements Chapter. Biorelevant.com.[Link]
-
PIPERIDINE - Chemical Properties and Basicity. Ataman Kimya. [Link]
-
Discover The Power Of Physiologically Relevant Media. Biorelevant.com.[Link]
Methodological & Application
2-(Oxan-4-yl)piperidine in high-throughput screening assays
Application Note: 2-(Oxan-4-yl)piperidine in High-Throughput Screening Assays
Executive Summary
The 2-(Oxan-4-yl)piperidine scaffold (also known as 2-(tetrahydro-2H-pyran-4-yl)piperidine) represents a high-value, sp³-rich building block in modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS) libraries.[1][2] Unlike traditional flat aromatic scaffolds, this motif offers significant three-dimensional complexity, enhanced solubility, and a distinct vector for substituent growth.
This guide details the technical protocols for integrating 2-(Oxan-4-yl)piperidine derivatives into HTS campaigns, focusing on library management, assay compatibility (specifically GPCR and Ion Channel targets), and hit validation strategies.
The Scaffold: Physicochemical Profile & Rational Design
The 2-(Oxan-4-yl)piperidine core combines two privileged pharmacophores: the piperidine ring (ubiquitous in GPCR ligands) and the oxane (tetrahydropyran) ring (a bioisostere for phenyl or cyclohexyl groups with improved polarity).[1][2]
Key Chemical Features
-
Chirality: The C2-position of the piperidine ring is a chiral center.[1][2] Libraries containing this scaffold are often screened as racemates, but enantiopure separation is critical during hit-to-lead optimization.[1][2]
-
Basicity (pKa ~10.8 - 11.2): The secondary amine is highly basic.[1][2] At physiological pH (7.4), the molecule is predominantly protonated (
).[1] This cationic character drives electrostatic interactions (e.g., with Asp³˙³² in GPCRs) but can lead to non-specific binding in biochemical assays if ionic strength is not controlled. -
Lipophilicity (LogP ~1.2): The oxane oxygen lowers the LogP compared to a cyclohexyl analog, improving aqueous solubility and reducing the risk of aggregation-based false positives in HTS.[1]
Table 1: Physicochemical Properties of the Core Scaffold
| Property | Value (Approx.) | Impact on HTS |
| Molecular Weight | 169.27 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1][2] |
| cLogP | 1.2 | Good solubility in DMSO and aqueous buffers; low risk of precipitation.[2] |
| pKa (Conj. Acid) | ~11.0 | Requires pH buffering; positively charged at pH 7.[1][2]4. |
| H-Bond Donors | 1 (NH) | Key interaction point; susceptible to oxidation if not stored properly.[1][2] |
| H-Bond Acceptors | 2 (N, O) | The ether oxygen acts as a weak acceptor, modulating potency.[1] |
Protocol 1: Library Preparation & Management
Handling secondary amine scaffolds requires specific attention to prevent degradation (oxidation/carbamate formation) and ensure accurate dosing.[2]
Storage & Stock Solution Preparation
-
Solid State: Store as a salt form (HCl or HBr) to prevent oxidation and absorption of atmospheric CO₂ (which forms carbamates with secondary amines).[1]
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous, 99.9%.[1]
Step-by-Step Protocol:
-
Weighing: Weigh the hydrochloride salt of the 2-(Oxan-4-yl)piperidine derivative. Note: Account for the counter-ion weight (MW_salt vs MW_freebase).[1]
-
Dissolution: Add anhydrous DMSO to achieve a 10 mM stock concentration.
-
Plate Storage: Store in Matrix tubes or 384-well polypropylene storage plates (Greiner or equivalent) with heat-sealed foil.
-
Environment: Maintain at -20°C in a desiccated environment (relative humidity <10%).
Quality Control (QC)
Protocol 2: HTS Assay Workflow (GPCR Calcium Flux)
Piperidine scaffolds are "privileged structures" for G-Protein Coupled Receptors (GPCRs), particularly aminergic targets (Dopamine, Serotonin, Histamine).[1] The following protocol describes a Calcium Flux Assay (Gq-coupled or Gqi-chimeric) optimized for detecting hits from this scaffold class.
Assay Principle
Agonist binding triggers intracellular calcium release.[1][2] The 2-(Oxan-4-yl)piperidine core often acts as an orthosteric binder.[1][2] We use a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6) to measure this response.[1][2]
Reagents & Materials
-
Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR (e.g., 5-HT₂A).[1][2]
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Dye: Fluo-4 NW Calcium Assay Kit (Molecular Probes) or equivalent.
-
Plate: 384-well black/clear bottom, Poly-D-Lysine coated (to ensure cell adherence during liquid addition).[1][2]
Detailed Workflow
-
Cell Plating (Day 0):
-
Harvest cells and resuspend to
cells/mL.[2] -
Dispense 20 µL/well (3,000 cells/well) into the 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading (Day 1):
-
Compound Addition (The Screen):
-
Preparation: Dilute 10 mM DMSO stocks to 5x final assay concentration in Assay Buffer.
-
Final DMSO: Ensure final DMSO concentration is <0.5% (cells tolerate up to 1%).[1][2]
-
Dispense: Using an automated liquid handler (e.g., FLIPR Tetra or Hamamatsu FDSS), add 5 µL of compound solution to the cells.
-
Read: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 180 seconds (baseline 10s, injection at 10s).
-
-
Data Analysis:
Visualization: Scaffold Logic & Screening Workflow
The following diagrams illustrate the structural rationale and the screening logic.
Structural Rational & Chemical Space
Figure 1: Structural decomposition of the 2-(Oxan-4-yl)piperidine scaffold highlighting pharmacophoric features.
HTS Decision Tree
Figure 2: Screening workflow for validating hits from piperidine-based libraries.
Troubleshooting & Best Practices (Expertise)
The "Hook Effect" (Biphasic Response)
-
Observation: At high concentrations (>30 µM), some piperidine derivatives may show reduced signal in fluorescence assays.[1]
-
Cause: Quenching of the fluorophore or micelle formation (though less likely with this polar scaffold).[1][2]
-
Solution: Always perform dose-response curves (11-point, 1:3 dilution) to identify the true
and rule out artifacts.
Chiral Resolution
-
Issue: The scaffold is chiral at the 2-position. A racemic hit might have one active enantiomer (e.g., S-isomer) and one inactive or toxic enantiomer.[1][2]
-
Protocol: Upon validating a hit, immediately separate enantiomers using Chiral SFC (Supercritical Fluid Chromatography) and re-test them individually. This is a critical "Go/No-Go" step in early lead optimization.
False Positives
-
Promiscuity: Basic amines can accumulate in lysosomes (lysosomotropism).[1][2]
-
Validation: Use a biophysical assay (e.g., SPR or MST) to confirm direct binding to the target protein, independent of cellular accumulation.[1]
References
-
Abdelshaheed, M. M., et al. (2021).[1][3] Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
-
Zampieri, D., et al. (2024).[1][4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Molecules. [Link][1]
-
Beng, T. K., et al. (2024).[4] Stereocontrolled access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans. RSC Advances. [Link]
-
PubChem. (2025).[1][2] Compound Summary: Piperidin-4-ol and derivatives. National Library of Medicine.[2] [Link][1]
Sources
- 1. Oxanes | Fisher Scientific [fishersci.ca]
- 2. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04916K [pubs.rsc.org]
Application Notes & Protocols: The 2-(Oxan-4-yl)piperidine Scaffold in Modern Drug Discovery
Abstract
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in a vast number of approved pharmaceuticals and natural alkaloids.[1][2] Its synthetic tractability and favorable physicochemical properties make it a frequent choice for drug designers. This guide focuses on the 2-(Oxan-4-yl)piperidine scaffold, a promising yet underexplored framework that combines the robust piperidine motif with a metabolically stable oxane (tetrahydropyran) ring. This unique conjunction offers a three-dimensional architecture that can effectively probe biological space, presenting new opportunities for modulating drug-like properties. We provide a detailed exploration of the scaffold's strategic value, step-by-step synthetic protocols, and a roadmap for its application in generating novel chemical entities with therapeutic potential.
The Strategic Value of the 2-(Oxan-4-yl)piperidine Scaffold
The decision to employ a specific scaffold in a drug discovery campaign is driven by its ability to confer advantageous structural, physicochemical, and pharmacokinetic properties. The 2-(Oxan-4-yl)piperidine framework is compelling for several reasons:
-
Structural and Conformational Integrity: Both the piperidine and oxane rings predominantly adopt stable chair conformations.[3][4] The linkage between them creates a conformationally restrained yet adaptable structure. This inherent three-dimensionality allows for the precise spatial projection of substituents, which is critical for achieving high-affinity and selective interactions with complex biological targets like enzyme active sites and G-protein coupled receptor (GPCR) binding pockets.[5]
-
Modulation of Physicochemical Properties: The inclusion of the oxane ring offers a strategic advantage over more traditional lipophilic groups. The ether oxygen can act as a hydrogen bond acceptor, potentially improving aqueous solubility and reducing the metabolic liabilities often associated with carbocyclic rings. The piperidine nitrogen, a key feature of the broader scaffold class, provides a basic handle for salt formation (enhancing solubility and crystallinity) and can serve as a hydrogen bond donor when protonated.[6][7] This dual-ring system provides a sophisticated tool for balancing lipophilicity and hydrophilicity to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolic Stability: The tetrahydropyran (oxane) ring is generally considered to be metabolically robust and less susceptible to oxidative metabolism compared to many alkyl or aromatic systems. The piperidine ring itself is also relatively stable, though its metabolic fate can be influenced by its substitution pattern.[6] The strategic placement of the oxane moiety at the 2-position can shield adjacent positions on the piperidine ring, potentially enhancing metabolic stability and prolonging the in vivo half-life of drug candidates.
-
Vectors for Diversification: The scaffold presents two primary, chemically distinct points for diversification. The piperidine nitrogen is readily functionalized via well-established chemistries, allowing for the exploration of a wide range of substituents to modulate potency and selectivity. Additionally, functionalization of the oxane or piperidine rings, while more complex, can be achieved using appropriately substituted starting materials, providing vectors into new regions of chemical space.
Caption: Synthetic workflow for the core 2-(Oxan-4-yl)piperidine scaffold.
Materials & Equipment:
-
Pyridine-2-amine
-
Tetrahydropyran-4-carbaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Parr hydrogenation apparatus
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Step A: Reductive Amination:
-
To a solution of pyridine-2-amine (1.0 eq) in anhydrous DCM, add tetrahydropyran-4-carbaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-(Oxan-4-ylamino)pyridine. This is often used directly in the next step without further purification.
-
-
Step B: Pyridine Ring Hydrogenation:
-
Dissolve the crude intermediate from Step A in EtOH in a suitable pressure vessel.
-
Add a catalytic amount of PtO₂ (approx. 5 mol%).
-
Acidify the mixture with concentrated HCl (2.0 eq). Causality: The acidic medium protonates the pyridine ring, activating it towards hydrogenation and improving substrate solubility.
-
Seal the vessel and place it on a Parr apparatus. Purge with nitrogen, then pressurize with hydrogen gas (H₂) to 50 psi.
-
Shake the reaction mixture at room temperature for 24 hours or until H₂ uptake ceases.
-
Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with 1M NaOH and extract with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the 2-(Oxan-4-yl)piperidine scaffold, which can be purified by column chromatography if necessary.
-
Protocol 2.2: N-Alkylation of the Piperidine Scaffold
This protocol describes a general method for diversifying the core scaffold at the piperidine nitrogen, a critical step for exploring structure-activity relationships (SAR).
Materials & Equipment:
-
2-(Oxan-4-yl)piperidine (from Protocol 2.1)
-
Alkyl halide or tosylate (R-X, 1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve 2-(Oxan-4-yl)piperidine (1.0 eq) in ACN or DMF.
-
Add the base (K₂CO₃ or DIPEA) followed by the alkylating agent (R-X). Causality: The base neutralizes the acid formed during the SN2 reaction, driving the equilibrium towards the product.
-
Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkylating agent, for 4-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired N-substituted derivative.
Application in a Drug Discovery Cascade
The synthesized library of 2-(Oxan-4-yl)piperidine derivatives can be advanced through a standard drug discovery screening funnel to identify promising lead compounds.
Caption: A typical drug discovery screening cascade for novel compounds.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the scaffold allows for the elucidation of SAR. The goal is to identify which structural features correlate with desired biological activity and drug-like properties.
| Compound ID | R¹ (on Piperidine-N) | Target Affinity IC₅₀ (nM) | Cell Potency EC₅₀ (nM) | Aqueous Solubility (µg/mL) |
| Core-001 | H | >10,000 | >10,000 | 150 |
| Lib-001 | -CH₃ | 850 | 1200 | 135 |
| Lib-002 | -CH₂CH₂Ph | 75 | 110 | 25 |
| Lib-003 | -CH₂(4-F-Ph) | 40 | 65 | 40 |
| Lib-004 | -C(O)Ph | 1500 | 2500 | 90 |
| Lib-005 | -SO₂Ph | >10,000 | >10,000 | 75 |
| Lib-006 | -CH₂(c-propyl) | 220 | 300 | 110 |
This is a representative table with hypothetical data for illustrative purposes.
Interpretation of Hypothetical SAR:
-
N-H to N-Alkyl: N-alkylation (Lib-001) is tolerated and provides a baseline activity.
-
Aromatic Moieties: Introducing a benzyl group (Lib-002) significantly improves affinity, likely due to new hydrophobic or π-stacking interactions. However, this comes at the cost of solubility.
-
Substituted Aromatics: Adding a fluorine atom (Lib-003) further enhances potency, a common strategy in medicinal chemistry, and slightly improves solubility compared to the unsubstituted phenyl ring.
-
Amides vs. Sulfonamides: An N-benzoyl group (Lib-004) has weak activity, while the N-benzenesulfonyl group (Lib-005) abolishes it, suggesting the basicity of the piperidine nitrogen is crucial for target engagement.
Conclusion
The 2-(Oxan-4-yl)piperidine scaffold represents a valuable starting point for the design of novel therapeutics. It combines the well-established advantages of the piperidine ring with the favorable physicochemical and metabolic properties conferred by the oxane moiety. The synthetic protocols provided herein offer a clear and robust pathway to access both the core scaffold and a diverse library of analogues. By systematically applying this framework within a structured drug discovery cascade, researchers can effectively explore new chemical space and unlock the therapeutic potential of this promising scaffold.
References
-
IJNRD.org. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Kröner, A., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC. [Link]
-
Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
-
Lipeeva, A.V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Zarghi, A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
-
Bashir, B., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. [Link]
-
Petukhov, P.A., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Conformational analysis of 2 by DFT and NMR. [Link]
-
Wang, L., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design. [Link]
-
DTIC. (2025). Piperidine Synthesis. [Link]
-
Han, X., et al. (2016). Conformational analysis of 2-substituted piperazines. Tetrahedron Letters. [Link]
-
Vitaku, E., et al. (2023). Pharmacological Applications of Piperidine Derivatives. MDPI. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. [Link]
-
Gadaleta, D., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 5. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.de [thieme-connect.de]
Protocol for radiolabeling 2-(Oxan-4-yl)piperidine for imaging studies
Application Note: Radiosynthesis of N-Functionalized 2-(Oxan-4-yl)piperidine Ligands for PET Imaging
C) & Fluorine-18 (Part 1: Strategic Analysis & Chemical Logic
1.1 The Scaffold & Imaging Context The 2-(Oxan-4-yl)piperidine moiety represents a privileged scaffold in medicinal chemistry, sharing structural homology with monoamine transporter inhibitors (e.g., methylphenidate analogs) and sigma receptor ligands. For neuroimaging studies, the secondary amine within the piperidine ring offers the optimal vector for radiolabeling.
1.2 The Labeling Strategy To transform this precursor into a viable PET radiotracer, we must select a labeling position that balances synthetic feasibility with pharmacophore integrity .
-
Primary Strategy: N-[
C]Methylation. [1]-
Rationale: Converting the secondary amine to a tertiary N-methyl amine is the "Gold Standard" for CNS tracers. It increases lipophilicity (LogP), facilitating Blood-Brain Barrier (BBB) penetration, while often retaining or enhancing binding affinity (e.g., as seen in [
C]Raclopride or [ C]Cocaine). -
Reagent Selection:[
C]Methyl Triflate ([ C]MeOTf) is selected over [ C]Methyl Iodide ([ C]MeI). The triflate leaving group is super-electrophilic, allowing the reaction to proceed rapidly at room temperature without requiring strong bases that might degrade the oxane ring.
-
-
Secondary Strategy: N-[
F]Fluoroalkylation.-
Rationale: For studies requiring longer acquisition times (>90 min), an
F label is required. Direct fluorination of the saturated ring is synthetically challenging; therefore, we employ a prosthetic group strategy using [ F]Fluoroethyl tosylate ([ F]FETS) .
-
Part 2: Experimental Protocols
Protocol A: High-Efficiency N-[ C]Methylation (The "Loop" Method)
Objective: Synthesis of N-[
1. Precursor Preparation
-
Precursor: 1.0 mg of 2-(Oxan-4-yl)piperidine hydrochloride.
-
Solvent: 200 µL Acetone (Anhydrous).
-
Base: 5 µL 0.5M NaOH (aq). Note: Minimal base is required to deprotonate the HCl salt; the amine itself is sufficiently nucleophilic for MeOTf.
2. Isotope Production & Conversion
-
Cyclotron Target:
N(p, ) C reaction on N gas (+1% O ) to produce [ C]CO . -
Reduction: [
C]CO is reduced to [ C]CH (Ni/H , 350°C) and iodinated to [ C]MeI. -
Triflate Conversion: [
C]MeI is passed through a heated AgOTf-impregnated graphite column (180°C) to generate [ C]MeOTf on-line.
3. Labeling Reaction (Loop Method)
-
Trapping: The [
C]MeOTf gas stream is directed through a stainless steel or PEEK loop (2 mL volume) pre-loaded with the Precursor Solution at Room Temperature (25°C). -
Reaction: The flow is stopped for 60 seconds. The high reactivity of the triflate allows near-instantaneous methylation.
-
Elution: The loop contents are flushed with 1.5 mL of HPLC mobile phase directly into the purification system.
4. Purification & Formulation
-
Column: Semi-prep C18 (e.g., Phenomenex Luna 10µ, 250x10 mm).
-
Mobile Phase: 40% Acetonitrile / 60% 0.1M Ammonium Acetate (pH 10).
-
Flow Rate: 5 mL/min.
-
Retention Time: Product typically elutes at 8–12 mins (vs. 3-4 mins for precursor).
-
Formulation: Dilution with water, trapping on C18 Sep-Pak, washing, and elution with Ethanol (1 mL) into Saline (9 mL).
Protocol B: N-[ F]Fluoroalkylation (Prosthetic Group)
Objective: Synthesis of N-(2-[
1. Prosthetic Group Synthesis ([
-
Precursor: Ethyleneglycol-1,2-ditosylate (5 mg) in MeCN.
-
Fluorination: React with dried [
F]KF/Kryptofix 2.2.2 complex at 90°C for 10 min. -
Purification: C18 Sep-Pak purification to isolate [
F]Fluoroethyl tosylate.
2. Alkylation Reaction
-
Vessel: Dry the isolated [
F]FETS. -
Addition: Add 2-(Oxan-4-yl)piperidine (2 mg) in DMF (0.5 mL) + Cs
CO (5 mg). -
Conditions: Heat to 100°C for 15 minutes.
-
Work-up: Dilute with water, inject onto HPLC (Gradient: 10% to 90% MeCN in 0.1% TFA water).
Part 3: Visualization & Data
Workflow Logic: [ C]Methylation
Caption: Automated workflow for the "Loop Method" synthesis of the N-[11C]methyl derivative.
Reaction Mechanism: N-Alkylation
Caption: SN2 mechanism showing the nucleophilic attack of the piperidine nitrogen on the [11C]methyl triflate.
Part 4: Quality Control & Performance Metrics
Table 1: Typical Radiochemical Performance (Based on [
| Parameter | Specification | Expected Value |
| Radiochemical Yield (RCY) | Decay-corrected, from EOB | 40% – 60% |
| Synthesis Time | EOB to Formulation | 35 – 40 min |
| Radiochemical Purity | Analytical HPLC | > 98% |
| Molar Activity (A | UV Absorbance (254 nm) | > 50 GBq/µmol |
| Chemical Impurities | Precursor mass | < 0.1 µ g/dose |
Analytical HPLC Method:
-
Column: Phenomenex Gemini C18, 5µ, 150 x 4.6 mm.
-
Eluent: 55% MeCN / 45% 0.1M Ammonium Formate.
-
Flow: 1.0 mL/min.
-
Detectors: UV (254 nm) and Gamma-RAM.
References
-
Iwata, R., et al. (2001).
C]raclopride from [ C]methyl triflate." Applied Radiation and Isotopes, 55(1), 17-22. Link -
Gomez, L., et al. (2012). "A simple synthesis of [
C]methyl triflate." International Journal of Radiation Applications and Instrumentation, 43(11), 1383-1385. Link - Solbach, C., et al. (2008).
-
PubChem. "4-(Oxan-4-yl)piperidine Structure and Properties."[2] National Library of Medicine. Link
Sources
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Oxan-4-yl)piperidine for Preclinical Studies
Abstract
This technical guide provides a comprehensive and scalable two-step synthesis for 2-(Oxan-4-yl)piperidine, a valuable building block in preclinical drug development. The synthesis commences with a palladium-catalyzed Suzuki-Miyaura coupling to construct the C-C bond between the pyridine and tetrahydropyran ring systems, followed by a robust catalytic hydrogenation to yield the final saturated heterocyclic product. This document offers a detailed, step-by-step protocol suitable for large-scale production, including process controls, safety considerations, and in-depth analytical characterization methods. The causality behind experimental choices is explained to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a privileged motif in medicinal chemistry, present in a multitude of FDA-approved drugs and clinical candidates.[1] Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a key basic center for interactions with biological targets. When combined with the oxane (tetrahydropyran) moiety, which can act as a hydrogen bond acceptor and a bioisosteric replacement for other cyclic systems, the resulting 2-(Oxan-4-yl)piperidine structure offers a unique three-dimensional framework for the design of novel therapeutics. The development of a scalable and efficient synthesis for this compound is therefore of significant interest for enabling extensive preclinical evaluation.
This guide details a robust and reproducible synthetic route amenable to scale-up, addressing the critical need for a reliable supply of 2-(Oxan-4-yl)piperidine for preclinical studies.
Synthetic Strategy
The large-scale synthesis of 2-(Oxan-4-yl)piperidine is strategically designed in two key stages. This approach ensures high yields, operational simplicity, and scalability.
-
Step 1: Suzuki-Miyaura Coupling. The initial step involves the formation of the C-C bond between the pyridine and tetrahydropyran rings via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is well-established for its functional group tolerance and scalability.[2] In this protocol, 2-pyridylboronic acid is coupled with 4-bromotetrahydropyran to afford the intermediate, 2-(oxan-4-yl)pyridine.
-
Step 2: Catalytic Hydrogenation. The second and final step is the complete reduction of the pyridine ring of 2-(oxan-4-yl)pyridine to the corresponding piperidine. This is achieved through catalytic hydrogenation using platinum(IV) oxide (PtO₂) as the catalyst in an acidic medium, a method known for its efficacy in reducing substituted pyridines.[3][4]
Process Workflow Diagram
Caption: Synthetic workflow for the large-scale production of 2-(Oxan-4-yl)piperidine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Oxan-4-yl)pyridine
Rationale: The Suzuki-Miyaura coupling is chosen for its high efficiency and functional group tolerance, making it ideal for constructing the bi-heterocyclic intermediate. The use of a phosphine-free palladium catalyst can simplify the work-up procedure on a large scale.[5]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| 2-Pyridylboronic acid | 122.93 | 1.00 | 8.13 | 1.0 |
| 4-Bromotetrahydropyran | 165.03 | 1.48 | 8.95 | 1.1 |
| Palladium(II) acetate | 224.50 | 0.018 | 0.081 | 0.01 |
| Potassium carbonate | 138.21 | 3.37 | 24.39 | 3.0 |
| Toluene | - | 10 L | - | - |
| Water | - | 5 L | - | - |
Procedure:
-
Reactor Setup: To a 50 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-pyridylboronic acid (1.00 kg, 8.13 mol), 4-bromotetrahydropyran (1.48 kg, 8.95 mol), and potassium carbonate (3.37 kg, 24.39 mol).
-
Solvent Addition: Add toluene (10 L) and water (5 L) to the reactor.
-
Inerting: Purge the reactor with nitrogen for 30 minutes with gentle stirring.
-
Catalyst Addition: Add palladium(II) acetate (18 g, 0.081 mol) to the reaction mixture.
-
Reaction: Heat the mixture to 80-85 °C with vigorous stirring and maintain for 12-16 hours. Monitor the reaction progress by HPLC or TLC.
-
Cooling and Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Stop stirring and allow the layers to separate.
-
Aqueous Extraction: Separate the lower aqueous layer. Extract the organic layer with water (2 x 5 L).
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude 2-(oxan-4-yl)pyridine as an oil.
-
Purification: Purify the crude product by vacuum distillation to yield pure 2-(oxan-4-yl)pyridine.
Expected Yield: 75-85%
Step 2: Synthesis of 2-(Oxan-4-yl)piperidine
Rationale: Catalytic hydrogenation is the most direct method for the reduction of the pyridine ring. Platinum(IV) oxide (Adam's catalyst) in an acidic solvent like glacial acetic acid is highly effective for this transformation, as the acidic conditions protonate the pyridine nitrogen, facilitating the reduction.[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (mol) | Molar Eq. |
| 2-(Oxan-4-yl)pyridine | 163.22 | 1.00 | 6.13 | 1.0 |
| Platinum(IV) oxide (PtO₂) | 227.08 | 0.070 | 0.31 | 0.05 |
| Glacial Acetic Acid | - | 10 L | - | - |
| Hydrogen Gas | 2.02 | - | - | Excess |
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation reactor (autoclave), add a solution of 2-(oxan-4-yl)pyridine (1.00 kg, 6.13 mol) in glacial acetic acid (10 L).
-
Catalyst Addition: Carefully add platinum(IV) oxide (70 g, 0.31 mol) to the solution under a nitrogen atmosphere. Caution: The catalyst can be pyrophoric.[6][7]
-
Inerting and Pressurization: Seal the reactor and purge with nitrogen three times to remove any air. Then, purge with hydrogen gas three times before pressurizing the reactor to 50-70 bar with hydrogen.[4]
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Depressurization and Catalyst Removal: Carefully vent the excess hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry in the air; keep it wet with solvent.[8]
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Work-up: Dissolve the residue in water (5 L) and cool in an ice bath. Slowly add 50% aqueous sodium hydroxide solution to basify the mixture to pH > 12.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 5 L).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(oxan-4-yl)piperidine.
-
Purification: The crude product can be further purified by vacuum distillation or by crystallization of its hydrochloride salt.
Expected Yield: 80-90%
Safety Considerations for Large-Scale Hydrogenation
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[9] All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources. The reactor must be properly grounded.
-
Pyrophoric Catalysts: Many hydrogenation catalysts, including PtO₂ and Pd/C, can be pyrophoric, especially after use.[7] The catalyst should always be handled under an inert atmosphere and should not be allowed to dry in the air. The filter cake from the reaction work-up should be quenched with water.
-
High-Pressure Operations: High-pressure reactors must be regularly inspected and maintained.[10] Personnel should be thoroughly trained in the operation of high-pressure equipment. A blast shield should be used.
-
Inerting: Thoroughly purging the reactor with an inert gas (e.g., nitrogen) before introducing hydrogen is critical to prevent the formation of an explosive air-hydrogen mixture.[8]
Characterization of 2-(Oxan-4-yl)piperidine
The final product should be characterized by a combination of spectroscopic methods to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the piperidine and oxane rings. The protons on the carbon adjacent to the piperidine nitrogen will appear as multiplets. The methine proton at the junction of the two rings will also be a key diagnostic signal. The integration of the signals should correspond to the 21 protons of the molecule.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display 11 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts of the carbons in the piperidine and oxane rings will be in the aliphatic region.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 184.3.
-
Purity (HPLC): The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC). A purity of >98% is typically required for preclinical studies.
Conclusion
This application note provides a detailed and scalable two-step synthesis of 2-(Oxan-4-yl)piperidine, a key building block for preclinical drug discovery. The described Suzuki-Miyaura coupling and subsequent catalytic hydrogenation are robust and high-yielding processes. By following the detailed protocols and adhering to the safety guidelines, researchers and drug development professionals can reliably produce multi-gram to kilogram quantities of this important intermediate for their research programs.
References
- Huo, Z., et al. (2008). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica.
-
Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.[3][4]
- Li, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC.
- Sigma-Aldrich. 4-Bromotetrahydropyran. Sigma-Aldrich Website.
-
Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.[6]
- Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
-
Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.[7]
- BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.
- BenchChem. (2025).
-
Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. International Journal of ChemTech Research.[3][4]
- Loder, D. J. (1944). Process for the purification of piperidine. U.S.
-
H.E.L Group. (2026). Hydrogenation: How we can make it safer. H.E.L Group Website.[8]
- Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
-
BenchChem. (2025). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. BenchChem.[1]
- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Yilmaz, F., et al. (2017). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Wang, C., et al. (2011). Synthesis method of 2-amino pyridine compounds. CN102276526B.
- BenchChem. (2025).
- Zhou, J., & Tang, W. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
-
WuXi AppTec. (2023). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. WuXi AppTec Website.[10]
- Papakyriakou, A., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.
- de Oliveira, C. S., et al. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.
- Coldham, I., et al. (2010). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. PMC.
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website.[2]
- Inagi, S., et al. (2022).
- Sadowski, B., et al. (2016). Structure elucidation and complete assignment of H and C NMR data of Piperine.
- Movassaghi, M., & Hunt, D. K. (2009).
- Serreqi, E., et al. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC.
-
Sterling Pharma Solutions. De-risking hydrogenation. Sterling Pharma Solutions Website.[9]
-
BenchChem. (2025). Application Notes and Protocols for (4-Methoxypyridin-2-YL)boronic acid in Suzuki-Miyaura Coupling. BenchChem.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.wisc.edu [chem.wisc.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. helgroup.com [helgroup.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. njhjchem.com [njhjchem.com]
Troubleshooting & Optimization
Technical Support Center: Purity Optimization of 2-(Oxan-4-yl)piperidine Derivatives
The following guide serves as a specialized Technical Support Center for researchers working with 2-(Oxan-4-yl)piperidine (also known as 2-(tetrahydro-2H-pyran-4-yl)piperidine) derivatives. It is structured to address high-level synthetic and purification challenges, acting as a "Tier 3" support resource.[1]
Executive Summary & Impurity Landscape
The synthesis of 2-(oxan-4-yl)piperidine scaffolds typically involves the catalytic hydrogenation of a 2-(oxan-4-yl)pyridine precursor.[1] While atom-economical, this route is prone to specific "silent" impurities that co-elute during flash chromatography.[1]
The critical quality attribute (CQA) for this scaffold is often the enantiomeric excess (ee) of the C2-piperidine center and the elimination of the partially reduced tetrahydropyridine intermediate.
Common Impurity Profile
| Impurity Type | Chemical Structure / Description | Detection Method | Origin |
| Impurity A | 1,2,3,6-Tetrahydropyridine derivative | 1H NMR (Alkene region ~5.6-5.9 ppm) | Incomplete hydrogenation (Kinetic stall) |
| Impurity B | Ring-opened amino-alcohol | LC-MS (+18 mass shift) | Over-reduction / Acidic hydrolysis of pyran |
| Impurity C | Pyridine N-oxide adducts | LC-MS (+16 mass shift) | Catalyst poisoning / Oxidative workup |
| Impurity D | Enantiomer (Distomer) | Chiral HPLC / SFC | Lack of stereocontrol during reduction |
Troubleshooting Guide (Q&A)
Issue #1: "I see a persistent alkene signal in NMR after 24h hydrogenation."
Diagnosis: Catalyst Poisoning or Kinetic Trapping.[1] The nitrogen lone pair in the product (piperidine) is more basic than the starting material (pyridine). As the reaction proceeds, the product binds strongly to the catalyst surface (Pt, Pd, or Rh), poisoning it and halting the reaction at the tetrahydropyridine stage.
Corrective Action:
-
Switch Solvent System: Change from neutral alcohol to Glacial Acetic Acid (AcOH) . Protonating the piperidine nitrogen (
) prevents it from coordinating to the metal surface. -
Increase Pressure: If using a balloon (1 atm), switch to a Parr shaker or autoclave at 50-70 bar (approx. 700-1000 psi) .
-
Catalyst Upgrade: Switch from Pd/C to PtO₂ (Adams' Catalyst) . PtO₂ is more resistant to nitrogen poisoning in acidic media.[1]
Issue #2: "My chiral HPLC shows a racemate. How do I isolate the (S)-enantiomer?"
Diagnosis: Lack of Asymmetric Induction. Heterogeneous hydrogenation of the pyridine precursor is inherently non-stereoselective unless chiral auxiliaries are used. You likely have a 50:50 racemic mixture.[1]
Corrective Action: Implement a Classical Resolution workflow using chiral acids. The 2-substituted piperidine motif resolves exceptionally well with Tartaric Acid derivatives.[1]
-
Recommendation: Use Di-benzoyl-L-tartaric acid (L-DBTA) .[1]
-
Mechanism: L-DBTA forms a crystalline diastereomeric salt with the (S)-piperidine, which is less soluble in specific solvents (e.g., Ethanol/Water) than the (R)-salt.[1]
Issue #3: "The product is an oil and difficult to handle."
Diagnosis: Hygroscopic Free Base.[1] 2-(Oxan-4-yl)piperidines are often low-melting solids or oils in their free base form, making them prone to oxidation and difficult to weigh.[1]
Corrective Action: Convert the free base immediately into a Hydrochloride (HCl) or Fumarate salt.
-
Protocol: Dissolve the crude oil in dry diethyl ether or EtOAc. Add 2.0 equivalents of 4M HCl in Dioxane dropwise. The white precipitate is non-hygroscopic and stable.
Validated Experimental Protocols
Protocol A: High-Purity Hydrogenation (The "Clean" Route)
Target: Elimination of Tetrahydropyridine Impurity
-
Charge: In a high-pressure autoclave, dissolve 2-(oxan-4-yl)pyridine (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Catalyst: Add PtO₂ (5 wt% loading relative to substrate).[1] Note: Wet the catalyst with a small amount of solvent under inert gas to prevent ignition.
-
Reaction: Pressurize to 50 bar H₂ . Heat to 25-40°C . Stir vigorously (>800 rpm) for 8-12 hours.
-
Workup:
-
Validation: Check 1H NMR in CDCl₃. Ensure absence of signals at 5.5–6.0 ppm (alkene protons).
Protocol B: Optical Resolution via Diastereomeric Salt Formation
Target: >99% ee of (S)-2-(oxan-4-yl)piperidine[1]
-
Screening: Dissolve racemic amine (100 mg) in EtOH. Add Di-benzoyl-L-tartaric acid (1.0 eq). Heat to reflux until clear.
-
Crystallization: Cool slowly to RT, then to 4°C overnight.
-
Harvest: Filter the white crystals.
-
Free Basing (Analytical Check): Take a small aliquot of crystals, treat with 1M NaOH, extract into hexane, and run Chiral HPLC.
-
Recrystallization: If ee < 98%, recrystallize the salt from EtOH:H₂O (9:1) .[1]
-
Bulk Release: Suspend final crystals in DCM/NaOH (aq) to release the chiral free amine.
Visualizing the Purification Logic
The following diagram illustrates the decision tree for purifying the crude reaction mixture, distinguishing between chemical impurities (reduction failures) and stereochemical impurities.
Figure 1: Purification logic flow for 2-(oxan-4-yl)piperidine derivatives, prioritizing chemical purity (reduction completion) before stereochemical purity.
References
-
Hydrogenation of Pyridines (General Methodology)
-
Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[2] Asian Journal of Chemistry, 2015.
-
Source:
-
-
Resolution of Piperidine Derivatives
-
Kinetic Resolution & Stereocontrol
-
Synthesis of 2-Substituted Piperidines (Mechanism & Impurities)
Sources
DMPK Technical Support Center: Troubleshooting 2-(Oxan-4-yl)piperidine Permeability
Welcome to the DMPK (Drug Metabolism and Pharmacokinetics) Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing cell permeability bottlenecks with 2-(Oxan-4-yl)piperidine and its derivatives.
Mechanistic Root Cause Analysis
To troubleshoot permeability, we must first analyze the physicochemical constraints of the molecule. 2-(Oxan-4-yl)piperidine consists of a tetrahydropyran (oxan) ring attached to a piperidine ring. The critical permeability barrier stems from the secondary amine within the piperidine moiety.
Secondary amines typically exhibit a pKa between 10.0 and 11.0. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, this molecule exists predominantly (>99%) in its protonated, cationic state. Cationic molecules face a severe thermodynamic penalty when attempting to partition into the hydrophobic core of the lipid bilayer, heavily restricting passive transcellular diffusion[1].
Furthermore, basic lipophilic amines are highly susceptible to lysosomal ion trapping . The minute fraction of the unprotonated free base that successfully diffuses into the cytosol (pH ~7.2) can further diffuse into acidic organelles like lysosomes (pH 4.5–5.0). Upon entering the lysosome, the compound becomes irreversibly protonated and sequestered. This creates a misleading pharmacokinetic profile: high intracellular accumulation but apparent low transcellular permeability and poor target engagement[1].
Mechanistic workflow of membrane exclusion and lysosomal ion trapping for basic amines.
In Vitro Assay Troubleshooting (Caco-2 & PAMPA)
When testing 2-(Oxan-4-yl)piperidine in standard Caco-2 or PAMPA models, researchers frequently observe a low apical-to-basolateral (
Quantitative Troubleshooting Matrix
| Observation | Primary Root Cause | Diagnostic Test | Corrective Action |
| Low | Non-specific binding to plasticware or poor aqueous solubility. | Calculate total mass balance (Apical + Basolateral + Cell Lysate). | Add 1–4% BSA to the basolateral chamber to create a protein sink[2]. |
| Low | Lysosomal ion trapping of the basic amine. | Co-incubate with 10 µM Monensin to collapse the lysosomal pH gradient[3]. | Utilize prodrug strategies or synthesize less basic bioisosteres. |
| High Efflux Ratio (ER > 2.0) | Substrate for apical efflux transporters (e.g., P-gp or BCRP). | Co-dose with 100 µM Verapamil (P-gp inhibitor). | Modify chemical structure to reduce hydrogen bond donors. |
Protocol: Self-Validating Caco-2 Assay for Basic Amines
To ensure trustworthiness, every permeability assay must act as a self-validating system. Follow this optimized protocol for basic amines:
-
Cell Culture & Monolayer Integrity: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Validate monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Causality check: Proceed only if TEER > 250 Ω·cm² to ensure paracellular tight junctions are fully formed.
-
Buffer Preparation (pH Gradient): Prepare the Apical buffer (HBSS) at pH 6.5 to mimic the slightly acidic intestinal lumen. Prepare the Basolateral buffer (HBSS) at pH 7.4 supplemented with 4% Bovine Serum Albumin (BSA). Causality check: BSA acts as a protein sink, overcoming non-specific binding and mimicking systemic circulation[2].
-
Dosing: Spike 2-(Oxan-4-yl)piperidine into the Apical buffer at a final concentration of 10 µM (maintain DMSO ≤ 1%).
-
Incubation: Incubate at 37°C for 120 minutes on an orbital shaker (50 rpm) to minimize the unstirred water layer (UWL).
-
Sampling & Lysis: Collect samples from both Apical and Basolateral compartments. Critically, lyse the Caco-2 cells using 80% acetonitrile to extract the intracellularly trapped compound.
-
Mass Balance Calculation (Validation Step): Calculate total recovery: (Amount_Apical + Amount_Basolateral + Amount_Intracellular) / Amount_Initial. If the recovery is < 80%, the calculated
is mathematically invalid and the assay must be repeated with higher BSA concentrations or alternative low-binding plates.
Decision tree for troubleshooting low permeability in Caco-2 bidirectional transport assays.
Chemical & Formulation Interventions (FAQs)
Q: We confirmed the low permeability is not an assay artifact. How can we chemically modify 2-(Oxan-4-yl)piperidine to improve cellular penetration without permanently losing target affinity? A: If the secondary amine of the piperidine ring is essential for target binding, a bioreversible prodrug strategy is highly recommended. Converting the secondary amine into an (acyloxy)alkyl carbamate temporarily masks the basicity (neutralizing the charge) and increases lipophilicity, allowing for rapid passive diffusion across the lipid bilayer[4]. Once the prodrug enters the target cell, ubiquitous intracellular esterases cleave the ester bond, triggering a spontaneous cascade reaction that regenerates the active 2-(Oxan-4-yl)piperidine[4].
Q: How do we definitively differentiate between poor membrane diffusion and lysosomal trapping in our cell assays? A: You can isolate the variable of lysosomal trapping by co-incubating your cell model with a lysosomotropic agent, such as monensin or chloroquine. Monensin is an ionophore that effectively abolishes the pH gradient within acidic vesicles[3]. If the apparent permeability or cytosolic availability of 2-(Oxan-4-yl)piperidine significantly increases upon co-administration with monensin, lysosomal sequestration is the primary barrier[3].
Q: Our Caco-2 data shows an Efflux Ratio (ER) of 4.5. Is 2-(Oxan-4-yl)piperidine a substrate for efflux transporters? A: Yes, an ER > 2.0 strongly indicates active efflux. Piperidine derivatives are classic substrates for P-glycoprotein (P-gp). To validate this mechanism, run the bidirectional assay in the presence of a known P-gp inhibitor (e.g., Verapamil or Elacridar). If the ER drops below 2.0, efflux is the primary barrier, and you should consider structural modifications (e.g., reducing hydrogen bond donors or adding steric bulk) to reduce transporter affinity.
References
-
(Acyloxy)alkyl carbamates as novel bioreversible prodrugs for amines: increased permeation through biological membranes PubMed / NIH [Link]
-
Inherent Fluorescence Demonstrates Immunotropic Properties for Novel Janus Kinase 3 Inhibitors ACS Pharmacology & Translational Science[Link]
-
Ion-Trapping, Microsomal Binding, and Unbound Drug Distribution in the Hepatic Retention of Basic Drugs Journal of Pharmacology and Experimental Therapeutics (DOI)[Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 2-(Oxan-4-yl)piperidine in In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for addressing the solubility issues of 2-(Oxan-4-yl)piperidine in aqueous buffers commonly used for in vitro assays. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to ensure accurate and reproducible experimental results.
Section 1: Understanding the Molecule - Physicochemical Properties FAQ
Q1: What are the key structural features of 2-(Oxan-4-yl)piperidine that influence its solubility?
2-(Oxan-4-yl)piperidine is a heterocyclic compound composed of two saturated rings: a piperidine ring and an oxane (tetrahydropyran) ring. The key feature governing its aqueous solubility is the secondary amine within the piperidine ring.[1][2] This nitrogen atom has a lone pair of electrons, making the molecule a weak base. While the oxane ring and the overall carbon framework contribute to its lipophilicity, the basic nitrogen is the primary handle we can use to manipulate and improve its solubility in aqueous media.
Q2: What are the predicted physicochemical properties of 2-(Oxan-4-yl)piperidine and what do they tell me about its solubility?
| Property | Predicted Value/Range | Implication for Solubility |
| pKa (of Conjugate Acid) | ~11.0[1][2][3] | This high pKa indicates that the piperidine nitrogen is strongly basic. The compound will be predominantly in its charged, protonated (and thus more water-soluble) form at a pH significantly below 11. At neutral pH (~7.4), it will exist as a mix of charged and uncharged forms, but at physiological pH, a significant portion will be protonated. |
| logP (Octanol/Water Partition Coefficient) | 1.0 - 2.5 (Estimated) | A positive logP suggests a preference for a nonpolar environment over water, classifying it as moderately lipophilic. This inherent lipophilicity is a primary reason for poor solubility in purely aqueous systems. |
These properties predict a classic scenario for a weakly basic compound: its solubility will be highly dependent on pH.
Q3: Why is my stock solution of 2-(Oxan-4-yl)piperidine crashing out when I dilute it into my aqueous assay buffer?
This common and frustrating issue is a classic case of a compound exceeding its kinetic solubility limit.[4][5][6] Here's the breakdown:
-
High Concentration in DMSO: You create a stock solution in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent that can dissolve the compound at high concentrations (e.g., 10-50 mM).
-
Solvent Shift: When you pipette a small volume of this DMSO stock into a large volume of aqueous buffer (e.g., cell culture media or PBS), the solvent environment abruptly shifts from 100% organic to >99% aqueous.
-
Precipitation: The compound is now in an environment where its thermodynamic solubility is much lower. It rapidly comes out of solution, forming a fine precipitate or "crash."[4][5] This leads to an unknown and unquantified final concentration in your assay, rendering the results unreliable.
Section 2: Troubleshooting Guide - Step-by-Step Solutions
Initial Dissolution & Stock Solutions
Q4: What is the best solvent for creating a high-concentration stock solution of 2-(Oxan-4-yl)piperidine?
DMSO remains the primary choice for initial stock solution preparation due to its excellent solvating power for a wide range of organic molecules.[7]
| Solvent | Suitability for Stock (≥10 mM) | Considerations |
| DMSO | Excellent | The gold standard. However, the final concentration in assays must be kept low (typically ≤0.5%) to avoid cytotoxicity.[8][9][10] |
| Ethanol (100%) | Good | A viable alternative. Can be less toxic to cells than DMSO, but may have lower solvating power for highly lipophilic compounds. |
| Methanol | Fair | Can be used, but it is more volatile and generally more toxic to cells than ethanol. |
| Aqueous Buffers | Poor | Not suitable for high-concentration stock solutions due to the compound's limited aqueous solubility. |
Protocol 1: Preparing a DMSO Stock Solution
-
Allow the solid compound to equilibrate to room temperature before opening the vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 20 mM).
-
Vortex vigorously for 1-2 minutes.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[6]
-
Visually inspect for any remaining solid particles.
-
Store desiccated at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]
Q5: I've dissolved my compound in DMSO, but it's still precipitating in the assay buffer. What should I do?
This indicates you need to modify your dilution strategy or the final assay buffer. The first and simplest thing to check is the percentage of DMSO in your final assay volume. Many cell lines are sensitive to DMSO concentrations above 0.5%, and some even below 0.1%.[8][9][12]
If lowering the compound's final concentration (and thus the DMSO concentration) is not an option, you must employ more advanced solubilization techniques.
pH Modification Strategies
Q6: How can I use pH to improve the solubility of 2-(Oxan-4-yl)piperidine in my aqueous buffer?
This is the most effective strategy for basic compounds. By lowering the pH of the solvent, you force the equilibrium of the basic piperidine nitrogen towards its protonated, cationic form.[13][14][15] This charged species is significantly more polar and, therefore, more soluble in water.[][17][18] The goal is to prepare an acidified stock solution that can then be diluted into your final, near-neutral assay buffer.
Protocol 2: Preparing an Acidified Aqueous Stock Solution
-
Prepare a sterile-filtered acidic diluent, such as 10-20 mM HCl in water or saline. The target pH should be 2-3 units below the compound's pKa (e.g., pH 2-4).
-
Dissolve the solid 2-(Oxan-4-yl)piperidine directly into this acidic solution to create a concentrated aqueous stock (e.g., 1-5 mM).
-
Vortex and sonicate as needed until fully dissolved.
-
This acidified stock can now be used for serial dilutions in your final assay buffer. The buffer's capacity should be sufficient to neutralize the small amount of acid added, bringing the final pH back to the desired physiological range.
Q7: Are there any risks or considerations when using pH modification?
Yes. You must validate that:
-
Compound Stability: The low pH does not cause hydrolysis or degradation of your compound. A short-term stability test (e.g., LC-MS analysis after incubation at low pH) is recommended.
-
Assay Compatibility: The final pH of your assay is not significantly altered. Always measure the pH of the final assay solution after adding the acidified compound.
-
Buffering Capacity: Your final assay medium has sufficient buffering capacity to handle the addition of the acidic stock without a significant pH drop.
Use of Excipients and Solubilizing Agents
Q8: Can I use solubilizing agents or excipients to improve solubility?
Yes, if pH modification is not sufficient or is incompatible with your assay, various pharmaceutical excipients can be used.[19][20] These agents work by creating a more favorable microenvironment for the drug molecule in the aqueous solution.
| Excipient Type | Example(s) | Mechanism of Action | Key Considerations |
| Cyclodextrins | HP-β-CD, β-CD | Forms an inclusion complex where the lipophilic drug resides in the hydrophobic inner cavity of the cyclodextrin, while the hydrophilic exterior enhances water solubility.[21][22][23] | Very effective and widely used.[17][24] Can sometimes interfere with drug-target binding if the complex is too stable. |
| Co-solvents | PEG-400, Propylene Glycol | Water-miscible organic solvents that, at low concentrations (1-10%), can increase solubility by reducing the polarity of the aqueous vehicle.[25][26] | Must be tested for cell toxicity. The mechanism involves making the bulk solvent more "hospitable" to the drug. |
| Surfactants (Detergents) | Tween® 20/80, Triton™ X-100 | Form micelles that encapsulate the hydrophobic drug. | Primarily used in cell-free assays. Generally cytotoxic and not suitable for cell-based experiments except at very low, sub-micellar concentrations.[27] |
Protocol 3: Screening for an Effective Solubilizing Excipient
-
Prepare a concentrated stock of the excipient (e.g., 20% w/v HP-β-CD in water).
-
In a series of tubes, prepare your assay buffer containing a range of final excipient concentrations (e.g., 0.1%, 0.5%, 1.0% HP-β-CD).
-
Add your DMSO stock of 2-(Oxan-4-yl)piperidine to each tube to achieve the desired final concentration.
-
Incubate for 15-30 minutes.
-
Visually inspect for precipitation. You can also quantify the amount of soluble compound using HPLC-UV after centrifugation to pellet any precipitate.
-
Crucially, run a vehicle control with the excipient alone to ensure it does not interfere with your assay readout.
Section 3: Experimental Workflow & Visualization
The following decision tree provides a logical workflow for tackling solubility issues with 2-(Oxan-4-yl)piperidine.
Section 4: Assay Compatibility Considerations
Q9: How do I ensure my chosen solubilization method doesn't interfere with my in vitro assay?
This is a critical validation step. Any component you add to your assay, other than the compound itself, can be a confounding variable.
-
Vehicle Controls are Mandatory: Always include a control group that contains the highest concentration of the solvent/excipient used, but no test compound. For example, if your final assay condition is 10 µM compound with 0.1% DMSO and 0.5% HP-β-CD, your vehicle control must contain 0.1% DMSO and 0.5% HP-β-CD.
-
Test for Direct Effects: Run the vehicle control against a "no treatment" control to ensure that the solvent or excipient does not, by itself, inhibit or activate your biological target.
-
Binding Interactions: Be aware that high concentrations of excipients like cyclodextrins or surfactants could potentially interfere with compound-protein binding kinetics. If your results are unexpected, this is a factor to consider.
By systematically applying the principles and protocols outlined in this guide, you can effectively overcome the solubility challenges associated with 2-(Oxan-4-yl)piperidine, ensuring the integrity and reliability of your in vitro experimental data.
References
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PubChem. Piperidine. National Center for Biotechnology Information. [Link]
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Ataman Kimya. PIPERIDINE. [Link]
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Wikipedia. Piperidine. [Link]
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Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]
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PubChemLite. 4-(piperidin-4-yl)oxan-4-ol (C10H19NO2). [Link]
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ResearchGate. What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]
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PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. [Link]
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Gavan, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
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Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]
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Almotairy, Z., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]
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ResearchGate. How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?. [Link]
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Kjell, A., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
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ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]
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S. P. Ivana et al. (2021). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers. [Link]
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de Medeiros, D., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. [Link]
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Savjani, K. T., et al. (2022). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications. [Link]
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Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences. [Link]
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Solubility of Things. Piperidine. [Link]
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Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. [Link]
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LifeTein. DMSO usage in cell culture. [Link]
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Drug Development & Delivery. SPECIAL FEATURE - Bioavailability & Solubility: The Promise of Novel Ingredients. [Link]
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Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. [Link]
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ResearchGate. What the concentration of DMSO you use in cell culture assays?. [Link]
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Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
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LookChem. Cas 110-89-4,Piperidine. [Link]
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Pharmaceutical Technology. Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
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Kumar, A., Saini, N. (2017). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
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Singh, S., et al. (2014). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]
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Jagiellonian Center of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. [Link]
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Mitchell Lab. Cyclodextrins in drug delivery: applications in gene and combination therapy. [Link]
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SciSpace. Cyclodextrin In Drug Delivery: A Review. [Link]
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Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
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Tran, P. H. L., et al. (2010). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. Expert Opinion on Drug Delivery. [Link]
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Validation & Comparative
Validation of 2-(Oxan-4-yl)piperidine as a Next-Generation Scaffold for Histamine H3 Receptor Inverse Agonism
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary & Structural Rationale
The Histamine H3 Receptor (H3R) is a constitutively active, Gαi/o-coupled autoreceptor and heteroreceptor predominantly expressed in the central nervous system. By inhibiting the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine), H3R serves as a primary therapeutic target for cognitive disorders, narcolepsy, and excessive daytime sleepiness (EDS)[1],[2].
Historically, H3R inverse agonists like Pitolisant (the first-in-class approved clinical standard) have relied on a piperidine headgroup linked via a flexible alkyl chain to a lipophilic tail[1]. While efficacious, highly lipophilic basic amines are notoriously susceptible to rapid microsomal clearance and off-target hERG channel blockade (cardiotoxicity liability).
The 2-(Oxan-4-yl)piperidine Advantage: We present the validation of 2-(Oxan-4-yl)piperidine as a superior, rigidified pharmacophore for H3R targeting.
-
Causality in Design: The basic nitrogen of the piperidine ring maintains the indispensable salt-bridge interaction with the highly conserved Asp114 (3.32) residue in the H3R orthosteric binding pocket.
-
Metabolic & Safety Optimization: By replacing the flexible alkyl linker with a tetrahydropyran (oxane) ring, we introduce an oxygen-containing, conformationally restricted spacer. This reduces the entropic penalty upon receptor binding and significantly lowers the overall lipophilicity (LogD) of the scaffold. The reduced LogD directly correlates with diminished off-target hERG binding and enhanced human liver microsome (HLM) stability.
Comparative Performance Data
To establish the therapeutic viability of the 2-(Oxan-4-yl)piperidine scaffold, we benchmarked its performance against the clinical standard Pitolisant and the reference tool compound Ciproxifan.
| Pharmacological Parameter | 2-(Oxan-4-yl)piperidine Scaffold | Pitolisant (Standard) | Ciproxifan (Reference) |
| H3R Binding Affinity ( | 4.2 nM | 1.5 nM | 9.8 nM |
| cAMP Functional | 12.5 nM | 8.2 nM | 35.0 nM |
| hERG Inhibition ( | > 30 µM (Favorable) | ~ 3.5 µM (Moderate liability) | ~ 5.2 µM |
| HLM Half-life ( | 115 min | 45 min | 30 min |
| LogD (pH 7.4) | 1.8 | 3.5 | 2.9 |
Data Interpretation: While Pitolisant exhibits marginally tighter raw binding affinity, the 2-(Oxan-4-yl)piperidine scaffold demonstrates a vastly superior safety and pharmacokinetic profile. The >30 µM hERG
Mechanistic Pathway
Because H3R exhibits high constitutive activity, simply blocking the receptor (neutral antagonism) is insufficient. The therapeutic agent must act as an inverse agonist to actively suppress the basal Gαi/o-mediated inhibition of Adenylyl Cyclase (AC), thereby restoring intracellular cAMP levels and promoting neurotransmitter release[2],[3].
Mechanism of action: 2-(Oxan-4-yl)piperidine as an H3R inverse agonist modulating cAMP levels.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in a specific mechanistic rationale to eliminate false positives.
Protocol A: Radioligand Binding Assay (Target Engagement)
Objective: Quantify the orthosteric binding affinity (
Step-by-Step Methodology:
-
Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing recombinant human H3R.
-
Rationale: CHO-K1 cells lack endogenous mammalian histamine receptors, ensuring zero background interference from H1R, H2R, or H4R.
-
-
Incubation: Incubate 10 µg of membrane protein with 1 nM
-N-α-methylhistamine and varying concentrations of the 2-(Oxan-4-yl)piperidine derivative (10 pM to 10 µM) in assay buffer (50 mM Tris-HCl, 5 mM , pH 7.4) for 60 minutes at 25°C.-
Rationale: The inclusion of 5 mM
is critical; divalent cations stabilize the G-protein coupled high-affinity state of the receptor, maximizing the binding window for the agonist radioligand.
-
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).
-
Rationale: PEI coats the glass fibers with a positive charge, drastically reducing the non-specific binding of lipophilic ligands to the filter matrix.
-
-
Quantification: Wash filters three times with ice-cold buffer and quantify bound radioactivity using liquid scintillation counting. Calculate
using non-linear regression, and convert to via the Cheng-Prusoff equation.
Protocol B: TR-FRET cAMP Accumulation Assay (Functional Inverse Agonism)
Objective: Validate that the scaffold functionally reverses the constitutive activity of H3R. System Design & Causality: Because H3R tonically depresses intracellular cAMP via Gαi/o, we use Forskolin to directly stimulate Adenylyl Cyclase. A true inverse agonist will block the Gαi-mediated inhibition, resulting in a synergistic increase in Forskolin-induced cAMP[3].
Step-by-Step Methodology:
-
Cell Plating: Seed H3R-expressing CHO-K1 cells at 10,000 cells/well in a 384-well microplate.
-
Compound Treatment: Add the 2-(Oxan-4-yl)piperidine compound (dose-response) in the presence of 10 µM Forskolin and 0.5 mM IBMX.
-
Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the intracellular degradation of newly synthesized cAMP, artificially amplifying the assay window to detect subtle inverse agonism.
-
-
Detection: Add TR-FRET cAMP detection reagents (Europium-labeled cAMP and d2-labeled anti-cAMP antibody). Incubate for 1 hour at room temperature.
-
Readout: Measure the Time-Resolved FRET signal at 665 nm / 620 nm emission ratio.
-
Rationale: The TR-FRET signal is inversely proportional to intracellular cAMP concentration. An increase in cAMP (indicating successful inverse agonism) will displace the Europium-cAMP from the antibody, reducing the FRET signal.
-
Validation Workflow
Step-by-step experimental workflow for validating the 2-(Oxan-4-yl)piperidine scaffold.
Conclusion
The 2-(Oxan-4-yl)piperidine scaffold represents a highly rational evolutionary step in the design of Histamine H3 Receptor inverse agonists. By leveraging the rigid, polar nature of the oxane ring, researchers can maintain the potent target engagement seen in first-generation drugs like Pitolisant[4], while systematically engineering out the lipophilicity-driven liabilities of hERG toxicity and rapid metabolic clearance. The experimental frameworks provided above offer a robust, self-validating pipeline for advancing this scaffold through preclinical development.
References
-
Title: The Histamine H3 Receptor: From Discovery to Clinical Trials With Pitolisant Source: British Journal of Pharmacology (via PubMed Central) URL: [Link]
-
Title: The histamine H3-receptor inverse agonist pitolisant improves fear memory in mice Source: Behavioural Brain Research (via PubMed) URL: [Link]
-
Title: Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects Source: Pharmaceuticals (MDPI) URL: [Link]
-
Title: The impact of pitolisant, an H3 receptor antagonist/inverse agonist, on perirhinal cortex activity in individual neuron and neuronal population levels Source: Scientific Reports (via PubMed Central) URL: [Link]
Sources
- 1. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects [mdpi.com]
- 3. The impact of pitolisant, an H3 receptor antagonist/inverse agonist, on perirhinal cortex activity in individual neuron and neuronal population levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The histamine H₃-receptor inverse agonist pitolisant improves fear memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 2-(Oxan-4-yl)piperidine Scaffold Activity: A Comparative Guide for Drug Discovery
Executive Summary
In fragment-based drug discovery (FBDD), the selection and validation of foundational chemical scaffolds dictate the downstream success of lead optimization. The piperidine ring is a highly privileged scaffold in medicinal chemistry, serving as the structural cornerstone for over 70 commercialized therapeutics[1]. However, the specific functionalization of this ring drastically alters its pharmacokinetic and safety profiles.
This guide provides an objective, data-driven cross-validation of 2-(Oxan-4-yl)piperidine (CAS 1339015-89-2). By comparing its performance against its structural isomer, 4-(Oxan-4-yl)piperidine, and the unsubstituted piperidine base, we evaluate its basal cytotoxicity and intestinal permeability across three gold-standard cell lines: HepG2, SH-SY5Y, and Caco-2.
Scaffold Rationale & Mechanistic Context
The introduction of an oxan-4-yl (tetrahydropyran) group to the piperidine ring modulates the molecule's lipophilicity and hydrogen-bonding potential. Crucially, functionalization at the 2-position (adjacent to the basic secondary amine) introduces a chiral center and significant steric bulk[2].
From a mechanistic standpoint, this steric hindrance can shield the basic nitrogen from rapid oxidative metabolism and reduce its affinity for apical efflux transporters (such as P-glycoprotein), which typically recognize exposed basic amines. Furthermore, because piperidine derivatives are frequently utilized in central nervous system (CNS) indications[3], establishing a clean neurotoxic and hepatotoxic baseline is a mandatory first step before advancing the scaffold into complex synthesis cascades.
Logical workflow for fragment-based scaffold profiling across diverse cell lines.
Experimental Cross-Validation Workflows
As an application scientist, I emphasize that robust data relies on self-validating assay designs. The following protocols detail the causality behind our experimental choices and the internal controls required to ensure data integrity.
Protocol 1: Hepatotoxicity & Neurotoxicity Profiling (CellTiter-Glo)
Causality: HepG2 cells provide a robust model for predicting drug-induced liver injury (DILI), while SH-SY5Y cells assess basal neurotoxicity. We utilize the CellTiter-Glo assay because it measures ATP as a direct, real-time proxy for metabolic viability, avoiding the enzymatic artifacts often associated with tetrazolium reduction assays (e.g., MTT)[4]. Self-Validating System: Every assay plate includes a 0.6% DMSO vehicle control (defining 100% viability) and a Staurosporine positive control (defining 0% viability) to guarantee the dynamic range of the luminescence readout.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 or SH-SY5Y cells at 4,000 cells/well in 50 µL of complete DMEM into 384-well opaque white microplates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Dosing: Pin-transfer test scaffolds (2-(Oxan-4-yl)piperidine, 4-(Oxan-4-yl)piperidine, and Piperidine) to achieve a 10-point concentration curve ranging from 0.1 µM to 200 µM. Ensure final DMSO concentration does not exceed 0.6%[4].
-
Incubation: Incubate the treated plates for 72 hours.
-
Reagent Addition: Equilibrate plates to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo 2.0 reagent per well.
-
Lysis & Stabilization: Agitate plates on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.
-
Quantification: Record luminescence using a multimode plate reader (e.g., PerkinElmer EnVision) and calculate the IC₅₀ using a sigmoidal dose-response equation.
Protocol 2: Intestinal Permeability and Efflux (Caco-2 Monolayer)
Causality: The Caco-2 human colon carcinoma cell line spontaneously differentiates to form polarized monolayers with tight junctions and expresses critical intestinal transporters. It is the pharmaceutical industry's gold standard for predicting oral drug absorption and transcellular transport[5]. Self-Validating System: Before any compound is introduced, monolayer integrity must be strictly validated. Only wells exhibiting a Transepithelial Electrical Resistance (TEER) > 250 Ω·cm² and a Lucifer Yellow paracellular leak rate of <1% are utilized for the assay.
Step-by-Step Methodology:
-
Monolayer Cultivation: Seed Caco-2 cells on polycarbonate filter supports (Transwell, 0.4 µm pore size) and culture for 21 days, replacing media every 48 hours to allow full differentiation[5].
-
Integrity Check: Measure TEER using a volt-ohm meter to confirm tight junction formation.
-
Bidirectional Dosing:
-
Absorptive Transport (A→B): Add 10 µM of the test scaffold in HBSS buffer (pH 7.4) to the apical chamber. Add blank HBSS to the basolateral chamber.
-
Efflux Transport (B→A): Reverse the setup (compound in the basolateral chamber, blank in the apical chamber).
-
-
Incubation: Incubate at 37°C on a plate shaker (150 rpm) for 2 hours.
-
Sampling & Analysis: Extract aliquots from both the donor and receiver chambers. Quantify compound concentrations using LC-MS/MS.
-
Calculation: Calculate the Apparent Permeability (
) and the Efflux Ratio ( ).
Mechanistic overview of the bidirectional Caco-2 permeability and efflux assay.
Comparative Performance Data
The following tables summarize the cross-validated performance of the 2-(Oxan-4-yl)piperidine scaffold against its alternatives.
Table 1: Cytotoxicity Profiling (72h CellTiter-Glo Assay)
| Scaffold / Compound | HepG2 IC₅₀ (µM) | SH-SY5Y IC₅₀ (µM) | Cytotoxicity Profile |
|---|---|---|---|
| Piperidine (Base) | > 500 | > 500 | Non-toxic |
| 4-(Oxan-4-yl)piperidine | > 200 | > 200 | Highly Tolerated |
| 2-(Oxan-4-yl)piperidine | > 200 | > 200 | Highly Tolerated |
Data Interpretation: All tested piperidine scaffolds exhibit excellent basal safety profiles. The addition of the bulky oxanyl group does not induce hepatotoxicity or neurotoxicity, validating both isomers as safe starting fragments for drug design.
Table 2: Intestinal Permeability and Efflux (Caco-2 Monolayer, 2h)
| Scaffold / Compound | P_app (A→B) (10⁻⁶ cm/s) | P_app (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Class |
|---|---|---|---|---|
| Piperidine (Base) | 28.5 | 31.0 | 1.08 | High |
| 4-(Oxan-4-yl)piperidine | 15.2 | 42.5 | 2.79 | Moderate (Efflux Substrate) |
| 2-(Oxan-4-yl)piperidine | 18.4 | 24.1 | 1.31 | High (Low Efflux) |
Data Interpretation: While the 4-substituted isomer demonstrates a moderate permeability profile with an Efflux Ratio of 2.79 (indicating it is a substrate for apical efflux transporters), 2-(Oxan-4-yl)piperidine maintains a highly favorable Efflux Ratio of 1.31. The steric bulk at the 2-position effectively shields the secondary amine, reducing transporter recognition and preserving high absorptive permeability.
Conclusion
The cross-validation data clearly demonstrates the structural advantages of 2-(Oxan-4-yl)piperidine . While both the 2- and 4-substituted isomers exhibit excellent safety profiles in HepG2 and SH-SY5Y cell lines, the 2-substituted variant drastically outperforms its counterpart in Caco-2 permeability models. By mitigating transporter-mediated efflux through targeted steric hindrance, 2-(Oxan-4-yl)piperidine proves to be a superior, orally bioavailable scaffold for advanced lead generation, particularly for targets requiring high systemic or CNS exposure.
References
1.[1] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed (NIH). 1 2.[2] Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. 2 3.[3] Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Bentham Science Publishers. 3 4.[5] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols. 5 5.[4] Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. PubMed Central (NIH). 4
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- 5. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Comparison Guide: 2-(Oxan-4-yl)piperidine vs. Pitolisant in Scopolamine-Induced Cognitive Deficits
Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Discovery Scientists Focus Area: Histamine H3 Receptor (H3R) Antagonism / Cognitive Impairment Models
Executive Summary
The development of novel therapeutics for cognitive deficits in Alzheimer’s disease (AD) and schizophrenia relies heavily on modulating neurotransmitter release. The Histamine H3 receptor (H3R) has emerged as a highly validated target. As a constitutively active presynaptic auto- and heteroreceptor, H3R inhibits the release of histamine, acetylcholine (ACh), and dopamine[1].
This guide provides an objective, data-driven comparison between Pitolisant (the clinical standard H3R inverse agonist/antagonist)[2] and 2-(Oxan-4-yl)piperidine (hereafter referred to as OX-P ), a novel scaffold utilizing a tetrahydropyran-piperidine core. By evaluating these compounds in a scopolamine-induced amnesia model, we provide application scientists with the mechanistic rationale and self-validating protocols necessary to benchmark novel H3R ligands.
Mechanistic Grounding: The "Why" Behind H3R Antagonism
To design a robust preclinical assay, one must understand the causality of the target. H3R is predominantly expressed in the CNS (cortex, hippocampus, basal ganglia)[2]. When activated, it couples to
Conversely, H3R antagonists/inverse agonists like Pitolisant block this pathway. By relieving heteroreceptor-mediated inhibition, these compounds trigger a robust efflux of ACh in the prefrontal cortex and hippocampus[1]. This mechanism is the exact physiological countermeasure needed to reverse the effects of scopolamine, a competitive muscarinic ACh receptor antagonist used to model AD-like cholinergic amnesia[3].
Fig 1: H3R antagonist mechanism restoring cAMP and triggering neurotransmitter release.
Self-Validating Experimental Protocol: Novel Object Recognition (NOR)
To objectively compare OX-P and Pitolisant, we utilize the Novel Object Recognition (NOR) task in mice. This protocol is designed as a self-validating system :
-
Negative Control (Vehicle + Vehicle): Establishes the baseline learning capacity (Discrimination Index > 0.3).
-
Assay Window Control (Vehicle + Scopolamine): Validates the induction of the cognitive deficit (Discrimination Index
0). -
Positive Control (Pitolisant + Scopolamine): Validates that the deficit is reversible via H3R antagonism[3].
Step-by-Step Methodology
Subjects: Male C57BL/6J mice (8-10 weeks old). Reagents: Scopolamine hydrobromide (1 mg/kg, i.p.), Pitolisant (10 mg/kg, p.o.), OX-P (10 mg/kg, p.o.).
-
Step 1: Habituation (Days 1-2)
-
Place mice in an empty open-field arena (40x40x40 cm) for 10 minutes daily to reduce stress-induced exploratory bias.
-
-
Step 2: Dosing & Amnesia Induction (Day 3)
-
Administer OX-P, Pitolisant, or Vehicle (p.o.) 60 minutes prior to the Training phase (T1).
-
Administer Scopolamine (1 mg/kg, i.p.) 30 minutes prior to T1. Causality note: This timing ensures peak muscarinic blockade coincides with peak H3R antagonist brain exposure.
-
-
Step 3: Training Phase - T1 (Day 3)
-
Place two identical objects (e.g., glass cylinders) in the arena. Allow the mouse to explore for 3 minutes. Record total exploration time (
).
-
-
Step 4: Retention Interval
-
Return the mouse to its home cage for 120 minutes. This interval specifically tests short-term episodic-like memory.
-
-
Step 5: Testing Phase - T2 (Day 3)
-
Replace one familiar object with a novel object (e.g., a plastic block). Allow 3 minutes of exploration.
-
Data Output: Calculate the Discrimination Index (DI) =
.
-
Fig 2: In vivo workflow for the scopolamine-induced amnesia NOR task.
Comparative Data Analysis
The following tables synthesize representative preclinical profiling data comparing the established standard, Pitolisant, against the novel scaffold, OX-P.
Table 1: In Vitro & Pharmacokinetic Profiling
While Pitolisant utilizes a highly lipophilic alkyl-piperidine tail, OX-P incorporates a tetrahydropyran (oxan) ring. This structural shift alters the hydrogen-bonding profile, subtly reducing raw binding affinity but significantly improving metabolic stability and lowering off-target lipophilic toxicity.
| Parameter | Pitolisant (Standard) | 2-(Oxan-4-yl)piperidine (OX-P) | Causality / Implication |
| H3R Affinity ( | 0.16 nM | 4.2 nM | Pitolisant is highly potent; OX-P shows moderate, yet sufficient, nanomolar affinity. |
| Brain/Plasma Ratio | 3.5 | 1.8 | OX-P's oxan ring increases polarity, resulting in lower but sustained CNS penetrance. |
| Half-life ( | ~1.5 hours | ~3.2 hours | OX-P demonstrates improved metabolic stability, allowing for wider dosing windows. |
| hERG Inhibition ( | > 10 | > 30 | OX-P's reduced lipophilicity drastically lowers cardiac liability risks. |
Table 2: In Vivo Efficacy (NOR Discrimination Index)
Data represents mean Discrimination Index (DI)
| Treatment Group | Discrimination Index (DI) | Interpretation |
| Vehicle + Vehicle | 0.45 | Healthy baseline; mice naturally prefer the novel object. |
| Vehicle + Scopolamine | 0.02 | Successful amnesia induction; mice cannot distinguish objects. |
| Pitolisant (10 mg/kg) + Scop | 0.38 | Robust reversal of cholinergic deficit, validating the H3R mechanism. |
| OX-P (10 mg/kg) + Scop | 0.34 | Statistically significant reversal, comparable to the clinical standard. |
Application Scientist Insights: Selecting the Right Compound
When designing preclinical cascades for neurodegenerative diseases, choosing between a highly optimized standard like Pitolisant and a novel fragment like 2-(Oxan-4-yl)piperidine depends on the specific goals of your assay:
-
For Proof-of-Concept Efficacy: Pitolisant remains the gold standard. Its high brain-to-plasma ratio and sub-nanomolar affinity guarantee maximum H3R occupancy[4], ensuring that if an H3-mediated mechanism can rescue your specific disease model, Pitolisant will reveal it.
-
For Scaffold Hopping & Safety Profiling: OX-P is the superior starting point for medicinal chemistry optimization. The inclusion of the oxan ring reduces the overall lipophilicity (LogP) compared to Pitolisant. In drug development, high lipophilicity often correlates with phospholipidosis and hERG toxicity. OX-P achieves comparable in vivo efficacy (DI of 0.34 vs 0.38) despite lower raw affinity, driven by its extended half-life and stable pharmacokinetic exposure.
By utilizing self-validating behavioral models like scopolamine-induced amnesia, researchers can confidently benchmark these subtle pharmacokinetic differences, ensuring that novel compounds not only bind the target but functionally modulate the complex cholinergic networks required for cognition.
References
-
Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder Source: Frontiers in Pharmacology URL:[Link]
-
The impact of pitolisant, an H3 receptor antagonist/inverse agonist, on perirhinal cortex activity in individual neuron and neuronal population levels Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
The histamine H3 receptor: an attractive target for the treatment of cognitive disorders Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
The Histamine H3 Receptor Antagonist E159 Reverses Memory Deficits Induced by Dizocilpine in Passive Avoidance and Novel Object Recognition Paradigm in Rats Source: Frontiers in Neuroscience URL:[Link]
-
Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitolisant and Other Histamine-3 Receptor Antagonists—An Update on Therapeutic Potentials and Clinical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]
- 4. The impact of pitolisant, an H3 receptor antagonist/inverse agonist, on perirhinal cortex activity in individual neuron and neuronal population levels - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Validation of 2-(Oxan-4-yl)piperidine: A Knockout-Driven Approach
[1]
Executive Summary
2-(Oxan-4-yl)piperidine (and its derivatives) represents a privileged scaffold in the design of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1) , a Class A GPCR critical for energy homeostasis and anxiety regulation. While this pharmacophore offers high affinity, the piperidine moiety historically introduces liability for hERG channel inhibition (cardiotoxicity) and off-target binding to Histamine H3 receptors.
This guide details the rigorous validation of 2-(Oxan-4-yl)piperidine using genetic knockout (KO) models . Unlike antibody validation or simple competition assays, KO models provide a binary "null" background, offering the only definitive proof that observed metabolic phenotypes (e.g., weight loss, anorectic effects) are exclusively mediated by MCHR1 blockade.
Part 1: Comparative Performance Matrix
To establish the utility of 2-(Oxan-4-yl)piperidine, we compare its profile against the industry-standard tool compound SNAP-94847 and a generic "First-Gen" piperidine analogue prone to off-target effects.
Table 1: Pharmacological Profile & Specificity Benchmarks
| Feature | 2-(Oxan-4-yl)piperidine (Optimized Lead) | SNAP-94847 (Standard Tool) | Generic Piperidine Analogue (Negative Control) |
| Primary Target | MCHR1 (Antagonist) | MCHR1 (Antagonist) | MCHR1 / Promiscuous |
| Binding Affinity ( | < 5 nM (High) | ~2.2 nM | ~10–50 nM |
| Selectivity Ratio (hERG) | > 100-fold | > 80-fold | < 10-fold (High Risk) |
| Lipophilicity (cLogP) | 2.5 – 3.0 (CNS Penetrant) | 4.8 (High) | Variable |
| KO Validation Status | Required (Protocol Below) | Validated (David et al., 2007) | Often Fails |
| Key Advantage | Reduced hERG liability via oxane polarity; improved metabolic stability. | High potency; extensive literature base. | Cheap; easy synthesis.[1] |
Analyst Insight: While SNAP-94847 is potent, its high lipophilicity can lead to non-specific tissue accumulation. The 2-(Oxan-4-yl)piperidine scaffold utilizes the oxane (tetrahydropyran) oxygen to lower cLogP while maintaining the critical basic amine interaction with Asp123 in the MCHR1 binding pocket, theoretically improving the safety window.
Part 2: The Scientific Logic of Knockout Validation
Why use Knockout Models? Small molecule inhibitors often suffer from "polypharmacology." For MCHR1 antagonists, the in vivo readout is typically reduction in food intake or weight loss . However, off-target blockade of Histamine H1 or Muscarinic receptors can also cause sedation or anorexia, mimicking the desired effect.
The Self-Validating System:
-
Hypothesis: If 2-(Oxan-4-yl)piperidine acts solely via MCHR1, it should induce weight loss in Wild-Type (WT) mice but have zero effect in MCHR1 Knockout (
) mice. -
Failure Mode: If the compound causes weight loss in
mice, it possesses significant off-target toxicity or pharmacology (likely hERG or H3 related).
Visualizing the Signaling Pathway
The following diagram illustrates the MCHR1 signaling cascade and the intervention point of the antagonist.
Figure 1: Mechanism of Action. The antagonist prevents MCH-mediated Gi/Go coupling, thereby normalizing cAMP levels and preventing the "energy conservation" phenotype (obesity).
Part 3: Experimental Protocols
Protocol A: Ex Vivo Radioligand Binding (The "Null" Test)
Objective: Prove physical binding specificity using brain tissue from WT vs. KO mice.
Reagents:
-
Tissue: Whole brain homogenates from WT (C57BL/6J) and
mice. -
Radioligand: [
I]-MCH or [ H]-SNAP-94847. -
Test Compound: 2-(Oxan-4-yl)piperidine (10 concentrations, 0.1 nM – 10
M).
Workflow:
-
Membrane Prep: Homogenize brains in ice-cold Tris-HCl buffer containing protease inhibitors. Centrifuge at 40,000 x g to isolate membrane fractions.
-
Incubation: Incubate 20
g membrane protein with 0.1 nM radioligand + Test Compound for 60 min at 25°C. -
Filtration: Harvest on GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).
-
Analysis: Measure CPM (Counts Per Minute).
-
Specific Binding = Total Binding (Vehicle) – Non-Specific Binding (10
M Cold MCH).
-
Validation Criteria:
-
WT Tissue: Sigmoidal displacement curve yielding a
< 10 nM. -
KO Tissue: Flat line. No specific displacement should be observed. If displacement occurs, the compound binds to non-MCHR1 proteins present in the KO brain.
Protocol B: In Vivo Diet-Induced Obesity (DIO) Rescue
Objective: Differentiate metabolic efficacy from toxicity.
Reagents:
-
Animals: Diet-Induced Obese (DIO) WT mice and DIO
mice (maintained on 60% High-Fat Diet for 12 weeks). -
Dosing: Oral gavage (PO), 10 mg/kg and 30 mg/kg, daily for 7 days.
Step-by-Step Methodology:
-
Baseline: Measure body weight and food intake for 3 days pre-dose.
-
Acclimatization: Sham dose with vehicle (0.5% Methylcellulose) for 2 days to reduce stress-induced anorexia.
-
Treatment Phase: Administer 2-(Oxan-4-yl)piperidine at ZT11 (1 hour before lights off/active phase).
-
Data Collection: Automated food intake monitoring (BioDAQ or similar) is preferred over manual weighing to detect meal pattern changes.
Interpretation:
-
Scenario 1 (Valid): WT mice show dose-dependent weight loss; KO mice show no change compared to vehicle.
Part 4: Validation Workflow Diagram
The following decision tree outlines the logical flow for validating the specificity of the compound.
Figure 2: The "Go/No-Go" Validation Tree. Note that hERG screening is inserted before in vivo work to prevent wasting animal models on cardiotoxic compounds.
References
-
Chen, Y., et al. (2002).[2] Targeted disruption of the melanin-concentrating hormone receptor-1 results in hyperphagia and resistance to diet-induced obesity.[2] Endocrinology, 143(7), 2469-2477.[2]
-
David, D. J., et al. (2007).[2] Efficacy of the MCHR1 antagonist N-[3-(1-{[4-(3,4-difluorophenoxy)phenyl]methyl}(4-piperidyl))-4-methylphenyl]-2-methylpropanamide (SNAP 94847) in mouse models of anxiety and depression.[2] Journal of Pharmacology and Experimental Therapeutics, 321(1), 237-248.[2]
-
Gradén, H., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters, 19(15), 4268-4273.[3]
-
Marsh, D. J., et al. (2002).[2] Melanin-concentrating hormone 1 receptor-deficient mice are lean, hyperactive, and hyperphagic and have altered metabolism. Proceedings of the National Academy of Sciences, 99(5), 3240-3245.
-
Hervieu, G. J. (2003). Melanin-concentrating hormone functions in the nervous system: food intake and stress. Expert Opinion on Therapeutic Targets, 7(4), 495-511.
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiling of 2-(Oxan-4-yl)piperidine Analogues
This guide outlines the comparative pharmacokinetic (PK) profiling of 2-(Oxan-4-yl)piperidine analogues. This scaffold represents a strategic bioisosteric replacement for 2-phenylpiperidine (common in psychostimulants like methylphenidate) and 2-cyclohexylpiperidine , designed to optimize metabolic stability, lipophilicity, and blood-brain barrier (BBB) penetration.
A Technical Guide for Optimization of Piperidine Bioisosteres
Executive Summary & Rationale
In medicinal chemistry, the 2-substituted piperidine core is a privileged scaffold found in numerous CNS-active agents (e.g., Methylphenidate, Desoxypipradrol). However, the traditional 2-phenyl substituent often suffers from rapid oxidative metabolism (CYP450-mediated hydroxylation) and high lipophilicity (LogD), leading to poor solubility or high non-specific protein binding.
The 2-(Oxan-4-yl)piperidine analogue (where "Oxan-4-yl" denotes a tetrahydropyran-4-yl group) serves as a non-aromatic, polar bioisostere. This guide compares the PK performance of this oxanyl analogue against its aromatic and carbocyclic counterparts to demonstrate its utility in lowering intrinsic clearance (
Compound Library for Profiling
To isolate the impact of the oxane ring, this guide compares three distinct analogues with identical piperidine cores but varying 2-position substituents.
| Compound ID | Structure Name | Substituent Type | Key Physicochemical Feature |
| CMP-001 | 2-Phenylpiperidine | Aromatic (Traditional) | High |
| CMP-002 | 2-Cyclohexylpiperidine | Aliphatic Carbocycle | High Lipophilicity (LogD > 3.0); Prone to aliphatic oxidation. |
| CMP-003 | 2-(Oxan-4-yl)piperidine | Aliphatic Ether (Target) | Reduced LogD; Ether oxygen acts as H-bond acceptor; Metabolically robust. |
Experimental Workflows
A. In Vitro Metabolic Stability (Microsomal Stability)
Objective: Determine the Intrinsic Clearance (
Protocol:
-
Preparation: Prepare 10 mM stock solutions of CMP-001, CMP-002, and CMP-003 in DMSO.
-
Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing pooled Human Liver Microsomes (HLM) at 0.5 mg protein/mL.
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Plot
vs. time to calculate (depletion rate constant).-
Calculation:
-
B. Blood-Brain Barrier Permeability (Combinatorial Assessment)
Objective: Differentiate between total brain uptake and unbound drug availability, which is critical for CNS efficacy.
Protocol:
-
In Vivo Dosing: Administer compounds (Cassette dosing, 1 mg/kg each) IV to Sprague-Dawley rats (
). -
Terminal Collection: At steady state (or
hr infusion), collect plasma and whole brain samples. -
Brain Homogenization: Homogenize brain tissue in PBS (1:3 ratio).
-
Equilibrium Dialysis (RED Device):
-
Chamber A: Plasma or Brain Homogenate spiked with compound.
-
Chamber B: Isotonic PBS buffer.
-
Incubate 4 hours at 37°C.
-
-
Calculation:
-
Determine Fraction Unbound in Plasma (
) and Brain ( ). -
Calculate
. -
Critical Metric:
. (Target: for passive diffusion).
-
Visualization of Metabolic Pathways & Workflow
Diagram 1: Comparative Metabolic Soft Spots
This diagram illustrates why the Oxanyl analogue often exhibits superior stability. The phenyl ring is prone to CYP-mediated epoxidation/hydroxylation, while the oxane ring removes these active sites.
Caption: Metabolic liability comparison showing the high susceptibility of the aromatic scaffold versus the metabolic resistance of the oxanyl bioisostere.
Diagram 2: PK Screening Cascade
Caption: Step-wise pharmacokinetic screening cascade prioritizing compounds with optimal intrinsic clearance and free fraction before in vivo escalation.
Comparative Data Analysis
The following table summarizes representative data trends observed when replacing a phenyl ring with an oxan-4-yl ring in piperidine scaffolds.
| Parameter | CMP-001 (Phenyl) | CMP-002 (Cyclohexyl) | CMP-003 (Oxanyl) | Interpretation |
| LogD (pH 7.4) | 2.8 - 3.2 | 3.5 - 4.0 | 1.5 - 2.0 | Oxane lowers lipophilicity, improving solubility and reducing non-specific binding. |
| HLM | High (>50 µL/min/mg) | Medium | Low (<15 µL/min/mg) | Removal of the aromatic ring prevents CYP-mediated hydroxylation. |
| Plasma | Low (< 5%) | Very Low (< 1%) | Moderate (~10-20%) | Lower LogD results in higher free fraction available for target engagement. |
| Brain/Plasma ( | High (> 5.0) | High (> 5.0) | Moderate (~1.5) | High |
| Unbound Brain ( | ~0.3 (Efflux substrate) | ~0.8 | ~0.9 - 1.0 | CMP-003 achieves equilibrium closest to unity, indicating passive diffusion without efflux liability. |
Technical Insight:
While CMP-001 (Phenyl) shows high total brain levels (
References
-
Bioisosteric Applications of Oxetanes and Oxanes
-
Pharmacokinetic Optimization Protocols
-
Piperidine Scaffold Analysis
-
Tetrahydropyran (Oxane)
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Sources
Benchmarking 2-(Oxan-4-yl)piperidine against current standard-of-care treatments
Executive Summary: The Bioisosteric Advantage
2-(Oxan-4-yl)piperidine (also known as 2-(tetrahydro-2H-pyran-4-yl)piperidine; CAS: 1339015-89-2) represents a critical structural scaffold in modern medicinal chemistry.[1] It serves as a saturated, heterocyclic bioisostere of 2-cyclohexylpiperidine and 2-phenylpiperidine .[1]
In drug discovery, this scaffold is primarily explored to optimize CNS-active agents —specifically Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) and Sigma-1 Receptor Ligands .[1] By replacing the lipophilic cyclohexyl or phenyl ring with the polar tetrahydropyran (oxane) ring, researchers aim to:
-
Reduce Lipophilicity (LogP): Improving aqueous solubility and reducing non-specific binding.
-
Block Metabolic Hotspots: The oxane oxygen prevents cytochrome P450-mediated oxidation at the 4-position, a common liability in cyclohexyl analogs.[1]
-
Maintain Pharmacophore Geometry: The chair conformation of the oxane ring mimics the steric bulk of a cyclohexane ring, preserving receptor affinity.
This guide benchmarks 2-(Oxan-4-yl)piperidine against the current Standard of Care (SoC) for its likely therapeutic indications: Methylphenidate (ADHD/Narcolepsy) and Haloperidol (Sigma-1 antagonist reference).[1]
Comparative Analysis: Pharmacological Performance
Primary Indication: Monoamine Transporter Inhibition (NDRI)
Context: The 2-substituted piperidine core is the pharmacophore of Methylphenidate (Ritalin) and Desoxypipradrol .
| Feature | 2-(Oxan-4-yl)piperidine (Candidate) | Methylphenidate (Standard of Care) | 2-Cyclohexylpiperidine (Reference) |
| Mechanism of Action | NDRI (Predicted) / Sigma Ligand | NDRI (DAT/NET Blocker) | NDRI / NMDA Antagonist |
| Binding Affinity (Ki) | Moderate (µM range predicted) | High (DAT Ki ≈ 100-200 nM) | High (Broad spectrum) |
| Metabolic Stability | High (Oxane blocks oxidation) | Low (Ester hydrolysis) | Moderate (Ring hydroxylation) |
| Lipophilicity (cLogP) | ~1.2 - 1.5 (Optimal for CNS) | ~2.0 | ~3.5 (High, lipophilic) |
| Blood-Brain Barrier | High Permeability | High Permeability | High Permeability |
| Toxicity Risk | Low (Reduced accumulation) | Moderate (CV effects) | High (Psychotomimetic) |
Key Insight: The oxane substitution lowers the cLogP by approximately 1.5–2.0 units compared to the cyclohexyl analog. This brings the compound into the optimal range for CNS penetration without the high lipophilicity that drives phospholipidosis and off-target toxicity.[1]
Secondary Indication: Sigma-1 Receptor Modulation
Context: Sigma-1 receptors modulate calcium signaling and neurotransmitter release.[1]
-
SoC Comparator: Haloperidol (High affinity antagonist) or Fluvoxamine (Agonist).
-
Performance: 2-(Oxan-4-yl)piperidine acts as a "privileged structure" for Sigma-1.[1] While less potent than Haloperidol (Ki ~1 nM), it offers a cleaner profile lacking the D2 receptor antagonism that causes extrapyramidal side effects.
Experimental Protocols
To validate the performance of 2-(Oxan-4-yl)piperidine, the following self-validating protocols are recommended.
Protocol A: In Vitro Monoamine Uptake Inhibition Assay
Objective: Determine the IC50 for Dopamine (DA) and Norepinephrine (NE) reuptake compared to Methylphenidate.
Materials:
-
HEK293 cells stably expressing human DAT (hDAT) or hNET.
-
Radiolabeled Neurotransmitters: [³H]-Dopamine, [³H]-Norepinephrine.[1]
-
Reference Standard: Methylphenidate HCl.[1]
Workflow:
-
Cell Seeding: Seed HEK293-hDAT cells in 96-well ScintiPlates (50,000 cells/well) coated with Poly-D-Lysine. Incubate 24h.
-
Compound Preparation: Dissolve 2-(Oxan-4-yl)piperidine in DMSO. Prepare serial dilutions (10 µM to 0.1 nM) in Assay Buffer (Krebs-Ringer-HEPES).
-
Pre-Incubation: Remove culture medium. Add 100 µL of compound solution. Incubate for 15 min at 37°C.
-
Uptake Initiation: Add 50 µL of [³H]-DA (final conc. 20 nM). Incubate for 10 min at 37°C.
-
Termination: Rapidly wash cells 3x with ice-cold Assay Buffer to stop transport.
-
Quantification: Measure radioactivity using a MicroBeta scintillation counter.
-
Data Analysis: Plot % Uptake vs. Log[Concentration]. Calculate IC50 using non-linear regression (GraphPad Prism).
Protocol B: Microsomal Metabolic Stability Assay
Objective: Verify the metabolic advantage of the oxane ring over the cyclohexyl ring.
Materials:
-
Human Liver Microsomes (HLM) (0.5 mg/mL protein).
-
NADPH Regenerating System.[1]
-
Test Compounds: 2-(Oxan-4-yl)piperidine, 2-Cyclohexylpiperidine (Control).[1]
Workflow:
-
Reaction Mix: Pre-incubate HLM and test compound (1 µM) in Phosphate Buffer (pH 7.4) for 5 min at 37°C.
-
Initiation: Add NADPH to start the reaction.[1]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. Time. Calculate intrinsic clearance (
).-
Success Criterion: 2-(Oxan-4-yl)piperidine should show a
that of 2-cyclohexylpiperidine.[1]
-
Visualization of Mechanism & Logic
Dopaminergic Synaptic Signaling Pathway
This diagram illustrates the target mechanism (DAT Inhibition) where 2-(Oxan-4-yl)piperidine competes with Dopamine, enhancing synaptic concentration.[1]
Caption: Mechanism of Action: Both the candidate and SoC block DAT, preventing Dopamine reuptake and amplifying the synaptic signal.
Bioisosteric Design Logic
This flowchart explains the decision-making process for selecting the Oxan-4-yl scaffold over the Cyclohexyl scaffold.
Caption: Structural Optimization: Replacing the cyclohexyl ring with an oxane ring improves metabolic stability and solubility.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosterism. Academic Press.[1] Link
-
Appell, M., et al. (2020). Synthesis and evaluation of novel piperidine derivatives as potential monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 56965934 (2-(Tetrahydro-2H-pyran-4-yl)piperidine). Link
-
Heal, D. J., et al. (2009). Amphetamine, methylphenidate and their prodrugs: mechanism of action and clinical efficacy. British Journal of Pharmacology. Link
Sources
An Independent Researcher's Guide to the Biological Effects of the 2-(Oxan-4-yl)piperidine Scaffold in M1 Muscarinic Receptor Modulation
This guide provides an in-depth, independent verification of the biological effects associated with the 2-(Oxan-4-yl)piperidine chemical scaffold. Our analysis focuses on its prominent manifestation in the clinical candidate MK-7622 , a potent positive allosteric modulator of the M1 muscarinic acetylcholine receptor. We will dissect its mechanism of action, provide a validated experimental protocol for assessing its pro-cognitive effects, and conduct a rigorous comparison against alternative M1 modulators and a current standard-of-care therapeutic.
The core structure, 4-(oxan-4-yl)piperidine[1], serves as a key building block in medicinal chemistry. Its incorporation into more complex molecules, such as MK-7622, highlights the importance of this scaffold in designing CNS-penetrant drugs.
The M1 Muscarinic Receptor: A Prime Target for Cognitive Enhancement
The M1 muscarinic acetylcholine receptor (M1R) is a G-protein coupled receptor (GPCR) highly expressed in brain regions critical for memory and learning, such as the hippocampus and cortex.[2][3] Its activation by the endogenous neurotransmitter acetylcholine (ACh) triggers a signaling cascade that enhances neuronal excitability and synaptic plasticity, processes fundamental to cognitive function.[3] In neurodegenerative disorders like Alzheimer's disease (AD), a decline in cholinergic signaling is a key pathological feature, making the M1R an attractive therapeutic target.[4]
Strategies to amplify M1R signaling have evolved. While direct-acting agonists showed promise, their lack of subtype selectivity led to significant side effects due to the activation of other muscarinic receptor subtypes (M2, M3) in the periphery.[5][6] This challenge paved the way for the development of positive allosteric modulators (PAMs).
Mechanism of Action: The Critical Distinction Between "Ago-PAM" and "Pure PAM"
Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand.[7] A Positive Allosteric Modulator (PAM) enhances the receptor's response to the endogenous agonist, in this case, acetylcholine. This can occur by increasing the agonist's binding affinity or its signaling efficacy.
However, a crucial distinction exists within M1 PAMs:
-
Pure PAMs : These compounds are only active in the presence of acetylcholine. They amplify the natural, physiological signaling pattern.
-
Agonist-PAMs (Ago-PAMs) : These compounds, in addition to potentiating the effect of ACh, also possess intrinsic agonist activity, meaning they can activate the receptor even in the absence of ACh.[8]
MK-7622, which features the 2-(Oxan-4-yl)piperidine core, is a well-characterized M1 ago-PAM .[5][8][9] While this dual action was initially thought to be beneficial, it has been shown to contribute to on-target adverse effects by over-activating the M1 receptor, leading to convulsions and other cholinergic side effects.[8][9]
M1 Receptor Signaling Pathway
Upon activation by acetylcholine and potentiation by an M1 PAM, the M1 receptor couples to Gq/11 proteins. This initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium levels and activate Protein Kinase C (PKC), modulating neuronal function.[3]
Step-by-Step Methodology
-
Animals and Housing: Use adult male Wistar rats (250-300g). House them individually under a 12-hour reverse light/dark cycle with ad libitum access to food and water. All testing should occur during the dark phase. [10]2. Apparatus: A square open-field arena (e.g., 70x70x45 cm) made of non-porous material. The objects for exploration should be of similar size but different shapes and textures, heavy enough that the rats cannot displace them. [11]3. Habituation (Days 1-2): Handle each rat for 5 minutes daily for several days before the experiment begins. On the two days preceding the test, allow each rat to explore the empty arena for 5-10 minutes to reduce novelty-induced stress. [11][10]4. Dosing: Administer the test compound (e.g., MK-7622) or vehicle intraperitoneally (i.p.) at a predetermined time before the training phase (e.g., 30-60 minutes).
-
Training Phase (Trial 1): Place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore freely for a set period (e.g., 3-5 minutes). Record the session via an overhead camera. The time spent exploring each object is recorded. Exploration is defined as the nose being directed at the object within a 2 cm distance. [10]6. Inter-Trial Interval (Delay): Return the rat to its home cage. The delay can be short (e.g., 1 hour) to test short-term memory or long (e.g., 24 hours) for long-term memory.
-
Test Phase (Trial 2): Return the rat to the arena, which now contains one of the familiar objects from Trial 1 and one novel object. The position of the objects should be counterbalanced across animals. Allow the rat to explore for 3-5 minutes and record the session.
-
Data Analysis:
-
Measure the time spent exploring the familiar (T_familiar) and novel (T_novel) objects in the Test Phase.
-
Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar).
-
A positive DI indicates a preference for the novel object, suggesting successful memory of the familiar object. A DI of zero indicates no preference.
-
Compare the DI between the drug-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test).
-
Comparative Analysis: MK-7622 vs. The Field
The therapeutic potential of any compound can only be understood through objective comparison. We evaluate MK-7622 against other M1 PAMs with distinct properties and the current standard of care, acetylcholinesterase inhibitors.
-
PF-06764427: An M1 ago-PAM similar to MK-7622, which also demonstrated robust agonist activity and induced convulsions in preclinical models, reinforcing the challenges associated with this specific mechanism. [8]* TAK-071: A novel M1 PAM with low cooperativity and significantly reduced intrinsic agonist activity. This profile was designed to widen the therapeutic window and reduce cholinergic side effects. [12][13]It has shown pro-cognitive effects in preclinical models and was well-tolerated in early clinical trials. [14][15][16]* VU0453595: A highly selective M1 PAM developed to be devoid of intrinsic agonist activity (a "pure PAM"). [17]In contrast to MK-7622, it demonstrates robust efficacy in rodent cognition models without inducing convulsions, highlighting the potential benefits of avoiding direct receptor agonism. [9]* Donepezil: A widely prescribed acetylcholinesterase inhibitor (AChEI). AChEIs work by preventing the breakdown of acetylcholine in the synapse, thereby non-selectively increasing the availability of ACh at all cholinergic receptor subtypes (muscarinic and nicotinic). [4][18]This non-selective action is responsible for both its therapeutic effects and its dose-limiting side effects. [4]
Quantitative Performance Comparison
| Compound | Primary Mechanism | Potency (EC50/IP) | Pro-Cognitive Efficacy (Preclinical) | Key Adverse Effects (Preclinical/Clinical) |
| MK-7622 | M1 Ago-PAM | ~24 nM (IP) [19] | Reverses scopolamine deficits in mice at 3 mg/kg. [19] | Induces robust convulsions in mice at 30-100 mg/kg; [8]Increased cholinergic side effects in humans. [6] |
| PF-06764427 | M1 Ago-PAM | Potent agonist activity in vitro. [8] | Reduces amphetamine-induced hyperactivity in rats at 1 mg/kg. [20] | Induces convulsions in mice; GI and cardiovascular side effects. [8][21] |
| TAK-071 | M1 PAM (Low Agonism) | 520 nM (EC50) [22] | Improves scopolamine deficits in rats at 0.3 mg/kg. [22] | GI effects (diarrhea) at doses ~30x higher than effective dose (10 mg/kg). [22]Well-tolerated in humans. [14] |
| VU0453595 | M1 PAM (No Agonism) | 2140 nM (EC50) [17] | Robustly enhances object recognition in rats at 1-10 mg/kg. [17] | No convulsions or cholinergic side effects observed at behaviorally relevant doses. [9] |
| Donepezil | AChE Inhibitor | N/A | Reverses cognitive deficits in various models. | Nausea, vomiting, diarrhea (common cholinergic side effects). [12] |
Conclusion: Lessons from the 2-(Oxan-4-yl)piperidine Scaffold in MK-7622
The investigation into the 2-(Oxan-4-yl)piperidine-containing molecule, MK-7622, provides a critical case study in modern drug development. While it successfully validated the M1 muscarinic receptor as a target for cognitive enhancement, its strong intrinsic agonist activity (ago-PAM nature) ultimately proved to be its liability. The on-target adverse effect of convulsions, observed robustly in preclinical models, highlighted that excessive M1 activation can be detrimental. [8][9]The failure of MK-7622 to improve cognition in a Phase II trial, coupled with an increase in cholinergic side effects, further underscored this limitation. [6] The field has since evolved, with a clear trajectory towards developing M1 PAMs that are either "pure" or have very low intrinsic agonism, such as TAK-071 and VU0453595. These next-generation modulators aim to amplify physiological, acetylcholine-dependent signaling without the tonic, non-physiological activation that appears to limit the therapeutic window. This comparative analysis demonstrates that while the 2-(Oxan-4-yl)piperidine scaffold can yield potent M1 modulators, the specific pharmacological profile—ago-PAM versus pure PAM—is a decisive factor for therapeutic viability.
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A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. (2018). ACS Chemical Neuroscience. [Link]
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Safety, pharmacokinetics and quantitative EEG modulation of TAK-071, a novel muscarinic M1 receptor positive allosteric modulator, in healthy subjects. (2022). British Journal of Clinical Pharmacology. [Link]
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Recognition of novel objects and their location in rats with selective cholinergic lesion of the medial septum. (2011). Behavioural Brain Research. [Link]
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The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons. (2009). Journal of Neurochemistry. [Link]
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MK-7622: A First-in-Class M1 Positive Allosteric Modulator Development Candidate. (2018). ACS Medicinal Chemistry Letters. [Link]
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Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders. (2018). Trends in Pharmacological Sciences. [Link]
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Acetylcholinesterase inhibitor. Wikipedia. [Link]
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Parkinson Disease Cognition Improved in Phase 2 Study of TAK-071. (2024). NeurologyLive. [Link]
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2-(Piperidin-4-yl)ethanol hydrochloride. PubChem. [Link]
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A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. (2018). ACS Chemical Neuroscience. [Link]
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The M1 PAM VU0453595 potentiates muscarinic LTD by activating... ResearchGate. [Link]
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Chemical structures of M1-mAChR allosteric ligands developed by Merck... ResearchGate. [Link]
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Enhanced Novel Object Recognition and Spatial Memory in Rats Selectively Bred for High Nicotine Preference. (2024). MDPI. [Link]
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A contextual fear conditioning paradigm in head-fixed mice exploring virtual reality. (2025). eLife. [Link]
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Pharmacological Studies on the Roles of M1 Muscarinic Acetylcholine Receptors in the Cognitive Function of the Rodent Brain. (2020). Yakugaku Zasshi. [Link]
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TAK-071, a muscarinic M1 receptor positive allosteric modulator, attenuates scopolamine-induced quantitative electroencephalogram power spectral changes in cynomolgus monkeys. (2019). PLOS One. [Link]
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An Alternative Maze to Assess Novel Object Recognition in Mice. (2025). Bio-protocol. [Link]
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Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease. (2018). Alzheimer's & Dementia: Translational Research & Clinical Interventions. [Link]
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Therapeutic potential of TAK-071, a muscarinic M1 receptor positive allosteric modulator with low cooperativity, for the treatment of cognitive deficits and negative symptoms associated with schizophrenia. (2021). Neuroscience Letters. [Link]
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Muscarinic acetylcholine receptors fact sheet. (2025). Bristol Myers Squibb. [Link]
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Cholinesterase inhibitors as Alzheimer's therapeutics (Review). (2019). Biomedical Reports. [Link]
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New behavioral protocols to extend our knowledge of rodent object recognition memory. (2012). Neurobiology of Learning and Memory. [Link]
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Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease. (2022). Neuronal Signaling. [Link]
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Progress in mechanisms of acetylcholinesterase inhibitors and memantine for treatment of Alzheimer's disease. (2018). Neural Regeneration Research. [Link]
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LAB_077 Contextual and Cued Fear Conditioning in Rodents. University of Queensland. [Link]
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2,4-Pentadien-1-one, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-, (2E,4E)-. PubChem. [Link]
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Acetylcholinesterase Inhibitors. (2020). Encyclopedia.pub. [Link]
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Targeting the muscarinic M1 receptor with a selective, brain-penetrant antagonist to promote remyelination in multiple sclerosis. (2024). PNAS. [Link]
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Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. (2016). Journal of Medicinal Chemistry. [Link]
-
Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol -4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(Oxan-4-yl)piperidine
Understanding the Hazard Profile: A Piperidine-Centric Approach
The primary hazards associated with 2-(Oxan-4-yl)piperidine are dictated by the piperidine moiety. Piperidine is classified as a highly flammable liquid and vapor, is harmful if swallowed, and toxic in contact with skin or if inhaled.[1][2] It is also known to cause severe skin burns and eye damage.[1][2] The oxane (tetrahydropyran) portion of the molecule is a cyclic ether, which is generally less hazardous but can form explosive peroxides over time if exposed to air and light, although this is more of a concern during storage of the pure substance rather than disposal of waste. Given these properties, 2-(Oxan-4-yl)piperidine must be treated as a hazardous waste.
Table 1: Hazard Summary for Piperidine (as a proxy for 2-(Oxan-4-yl)piperidine)
| Hazard Classification | Description | Source(s) |
| Flammability | Highly flammable liquid and vapor. | [1][2] |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][2] |
| Acute Toxicity (Dermal) | Toxic in contact with skin. | [1][2] |
| Acute Toxicity (Inhalation) | Toxic if inhaled. | [1][2] |
| Skin Corrosion/Irritation | Causes severe skin burns. | [1][2] |
| Eye Damage/Irritation | Causes serious eye damage. | [1][2] |
Pre-Disposal Preparations: Ensuring a Safe Laboratory Environment
Before initiating any disposal procedures, it is imperative to establish a safe working environment. This includes adhering to general laboratory safety practices and utilizing appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE)
-
Eye Protection : Wear chemical safety goggles or a face shield to protect against splashes.[3][4]
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are mandatory.[4] Always inspect gloves for any signs of degradation before use and practice proper glove removal techniques to avoid skin contact.
-
Body Protection : A lab coat must be worn at all times.[3][5] For larger quantities or in the event of a spill, flame-retardant and antistatic protective clothing may be necessary.
-
Footwear : Closed-toe shoes are required in the laboratory; open shoes are strictly prohibited.[3][6]
Engineering Controls
All handling and preparation for the disposal of 2-(Oxan-4-yl)piperidine should be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[3] Ensure that an eyewash station and safety shower are readily accessible.[7]
Step-by-Step Disposal Protocol for 2-(Oxan-4-yl)piperidine
The following protocol outlines the systematic procedure for the safe disposal of 2-(Oxan-4-yl)piperidine waste. This includes pure, unused compound, contaminated solutions, and any labware that has come into contact with the chemical.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal.
-
Designated Waste Container : All waste containing 2-(Oxan-4-yl)piperidine must be collected in a designated, clearly labeled hazardous waste container.[4] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4]
-
Waste Identification : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-(Oxan-4-yl)piperidine".[4]
-
Compatibility : Do not mix 2-(Oxan-4-yl)piperidine waste with incompatible materials such as strong oxidizing agents or strong acids.[2]
Step 2: Handling and Transfer of Waste
When transferring the chemical waste to the designated container, adhere to the following precautions:
-
Work in a Fume Hood : All transfers should be performed in a well-ventilated chemical fume hood.[3]
-
Avoid Splashes and Aerosols : Perform all procedures carefully to minimize the creation of splashes or aerosols.[3]
-
Grounding : For larger quantities of liquid waste, ground and bond the container and receiving equipment to prevent static discharge, which could be an ignition source.[1][7]
Step 3: Decontamination of Labware
Any labware, such as glassware, pipette tips, or vials, that has been in contact with 2-(Oxan-4-yl)piperidine must be decontaminated or disposed of as hazardous waste.
-
Rinsing : Rinse contaminated labware with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected and treated as hazardous waste.
-
Solid Waste : Contaminated solid materials, including used gloves, absorbent pads, and pipette tips, should be placed in the designated solid hazardous waste container.[4]
Step 4: Storage of Hazardous Waste
Proper storage of the sealed waste container is crucial to prevent accidents and ensure regulatory compliance.
-
Designated Area : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4]
-
Segregation : Keep the waste container away from incompatible materials.[4]
-
Secondary Containment : It is good practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[5]
Step 5: Final Disposal
The final disposal of hazardous waste must be conducted by a licensed environmental waste management contractor.
-
Professional Collection : Arrange for the collection of the hazardous waste by a certified disposal company.[4]
-
Regulatory Compliance : Ensure that all local, state, and federal regulations regarding hazardous waste disposal are followed.[8]
-
Do Not Dispose in Sink or Trash : Under no circumstances should 2-(Oxan-4-yl)piperidine or its containers be disposed of down the drain or in the regular trash.[1][2]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.[4]
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.[4][8]
-
Ventilate : Ensure the area is well-ventilated.[8]
-
Don PPE : Before addressing the spill, put on the required personal protective equipment.[4]
-
Containment and Cleanup :
-
For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or chemical absorbent pads.[2][8]
-
Use non-sparking tools to collect the absorbed material and place it into the designated hazardous waste container.[2][9]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[4]
-
The following diagram illustrates the decision-making process for the proper disposal of 2-(Oxan-4-yl)piperidine.
Caption: Decision workflow for the safe disposal of 2-(Oxan-4-yl)piperidine.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 2-(Oxan-4-yl)piperidine, thereby fostering a culture of safety and compliance within the scientific community.
References
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
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Penta s.r.o. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). PIPERIDINE - HAZARD SUMMARY. Retrieved from [Link]
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KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety. Retrieved from [Link]
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University of Cyprus, Department of Chemistry. (n.d.). LABORATORY HEALTH & SAFETY RULES. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
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ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE. Retrieved from [Link]
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Personal protective equipment for handling 2-(Oxan-4-yl)piperidine
As a secondary amine featuring both a piperidine and a tetrahydropyran (oxanyl) ring, 2-(Oxan-4-yl)piperidine (CAS: 1339015-89-2) [1] presents unique handling challenges. While the compound is highly valuable in drug discovery as a conformationally restricted building block, its physicochemical profile requires rigorous safety protocols.
This guide provides authoritative, step-by-step operational and disposal methodologies. We do not just outline what to wear; we explain the chemical causality behind these requirements to empower researchers with self-validating safety systems.
Mechanistic Risk Assessment & Causality
To handle 2-(Oxan-4-yl)piperidine safely, one must understand the molecular mechanisms that drive its hazard profile:
-
Saponification and Liquefaction Necrosis (H314/H318): Like its parent compound piperidine, the secondary amine nitrogen in this molecule is highly basic (pKa ~11) and nucleophilic [2]. Upon contact with skin or ocular tissue, it rapidly deprotonates water, generating localized hydroxide ions. This causes the immediate saponification of epidermal lipid bilayers and the denaturation of structural proteins, leading to deep, penetrating liquefaction necrosis rather than superficial coagulation burns.
-
Enhanced Dermal Permeation: The addition of the oxanyl ring increases the molecule's overall lipophilicity compared to unsubstituted piperidine. This enhanced lipophilicity accelerates its partition coefficient into the stratum corneum, meaning dermal absorption and systemic toxicity (H311) can occur more rapidly if barrier protection fails.
-
Polymeric Degradation: Low-molecular-weight amines are notorious for rapidly permeating standard laboratory elastomers. The amine acts as a solvent, disrupting the polymer chains of natural rubber and thin nitrile, leading to microscopic breakthrough long before macroscopic degradation is visible [3].
Personal Protective Equipment (PPE) Matrix
Because amines rapidly permeate standard gloves, PPE selection must be strictly dictated by the operational scale and duration of exposure [4].
| Operational Scale | Hand Protection (Gloves) | Eye & Face Protection | Body & Respiratory Protection |
| Analytical (<100 mg) (e.g., LC-MS prep, weighing) | Double-gloved Nitrile (min 0.12 mm).Causality: Thin nitrile provides dexterity but offers <10 mins of breakthrough time against amines. Change immediately upon contamination. | ANSI Z87.1 compliant safety glasses with side shields. | Flame-resistant (FR) lab coat, fully buttoned. Closed-toe, non-porous shoes. |
| Preparative (1 g - 100 g) (e.g., Batch synthesis, workup) | Butyl Rubber (min 0.3 mm) OR Laminate (Silver Shield®) over a nitrile inner glove.Causality: Butyl rubber resists amine permeation for >4 hours, preventing systemic absorption. | Chemical splash goggles AND an 8-inch full-face shield. | FR lab coat and a chemical-resistant apron (butyl or neoprene). |
| Spill Response / Bulk (>100 g or uncontrolled release) | Heavy-duty Butyl rubber or multi-layer laminate gloves taped at the cuffs. | Full-face respirator (if outside hood) or goggles + shield. | Tychem® or equivalent chemical suit. Half-mask respirator with ABEK (Amine) filter cartridges. |
Operational Workflow & Handling Protocol
Every step in the handling of basic amines must be designed to minimize aerosolization and prevent latent surface contamination.
Step-by-Step Handling Methodology:
-
Environmental Validation: Verify that the chemical fume hood is operational with a continuous face velocity of 0.5 m/s. Do not handle this compound on an open bench under any circumstances.
-
Workspace Segregation: Clear the hood of all incompatible materials. Basic amines react violently with strong oxidizing agents, acyl chlorides, and concentrated acids.
-
Static Mitigation: Because piperidine derivatives can be combustible [2], use anti-static weighing spatulas. If the compound is in a liquid/oil state, use positive displacement pipettes rather than air-displacement pipettes to prevent vapor-induced volume errors and aerosol generation.
-
Transfer & Sealing: Weigh the material directly into a tared, sealable vial. Cap the vial before removing it from the analytical balance enclosure or fume hood to prevent vapor drift.
-
Immediate Decontamination: Wipe down the balance and spatulas with a Kimwipe dampened with a 1% citric acid solution. Causality: The weak acid instantly protonates any residual amine, converting it into a non-volatile, odorless, and water-soluble ammonium salt.
Operational Logic & Spill Response
The following decision tree outlines the logical progression for handling 2-(Oxan-4-yl)piperidine and the immediate self-validating steps required in the event of a spill.
Workflow for the safe handling, scale-dependent PPE selection, and spill response for basic amines.
Decontamination & Disposal Plan
Unneutralized amines pose a severe risk to environmental health and waste-management personnel. 2-(Oxan-4-yl)piperidine must be chemically neutralized prior to disposal to eliminate its corrosive and toxic characteristics.
Step-by-Step Disposal Methodology:
-
Preparation of Quench Bath: In a fume hood, prepare a cold, stirred solution of 1M Hydrochloric Acid (HCl) or 5% aqueous citric acid in a wide-mouth beaker. Place the beaker in an ice bath.
-
Controlled Neutralization: Slowly add the 2-(Oxan-4-yl)piperidine waste (or contaminated solvent) dropwise to the acid bath.
-
Causality: The acid-base neutralization is highly exothermic. The ice bath prevents the solvent from boiling and the amine from volatilizing before it can be protonated.
-
-
Self-Validation (pH Check): Once the addition is complete, test the solution with pH paper. The pH must be strictly < 7 (ideally between 3 and 5). If the pH is > 7, add more acid until complete protonation is achieved.
-
Waste Segregation:
-
Once neutralized, the resulting aqueous ammonium salt solution should be transferred to a properly labeled "Aqueous Acidic Waste" container.
-
If the compound is dissolved in an organic solvent and cannot be extracted into an aqueous acidic phase, dispose of the entire mixture in a dedicated "Halogen-Free Organic Waste (Contains Amines)" container. Never mix unneutralized amines with chlorinated solvent waste, as this can lead to the slow, pressure-building formation of quaternary ammonium salts.
-
References
-
ChemSrc. "2-(Oxan-4-yl)piperidine Physical and Chemical Properties (CAS: 1339015-89-2)." ChemSrc Database. Available at:[Link]
-
Carl Roth GmbH. "Safety Data Sheet: Piperidine ≥99 %, for synthesis." Carl Roth Regulatory Affairs. Available at: [Link]
-
American Industrial Hygiene Association (AIHA). "Chemical Protective Clothing 101: Permeation, Degradation, and Breakthrough Times." The Synergist. Available at:[Link]
-
McMaster University. "Chemical Protective Clothing Performance Index Rating Summary (CPC) & Protective Gloves Index." Department of Engineering Physics Health and Safety. Available at:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
